Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)12(13,14)15/h3-5,8H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHPHSYPKKLTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474396 | |
| Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70311-33-0 | |
| Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate as a synthetic intermediate
A Strategic Intermediate in Calcimimetic Drug Synthesis
Executive Summary
Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (CAS 70311-33-0) represents a pivotal synthetic node in the manufacture of type II calcimimetics, most notably Cinacalcet hydrochloride .[1] As a saturated ester bearing a meta-trifluoromethyl group, it balances the lipophilic requirements of the calcium-sensing receptor (CaSR) pharmacophore with the chemical versatility required for high-throughput manufacturing.
This guide analyzes the compound's utility not merely as a passive intermediate, but as a "chemical hinge" that allows for the controlled divergence into aldehydes, alcohols, and amides essential for late-stage drug assembly.
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]
The meta-substitution of the trifluoromethyl group (-CF₃) is electronically significant. Unlike para-substitution, which allows for direct resonance conjugation, the meta position exerts a strong inductive electron-withdrawing effect (-I) without resonance donation, deactivating the phenyl ring towards electrophilic attack while increasing the acidity of benzylic protons.
| Property | Specification |
| IUPAC Name | Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate |
| CAS Number | 70311-33-0 |
| Molecular Formula | C₁₂H₁₃F₃O₂ |
| Molecular Weight | 246.23 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~260°C (Predicted) |
| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in water |
| Key Moiety | m-CF₃ Phenyl ring (Metabolic stability enhancer) |
Strategic Synthesis: Catalytic Hydrogenation Protocol
While Heck coupling strategies exist, the most robust industrial route involves the catalytic hydrogenation of ethyl 3-(trifluoromethyl)cinnamate . This method is preferred for its atom economy and the avoidance of heavy metal contamination (beyond the catalyst, which is filtered).
The Causality of Choice
We utilize Pd/C (Palladium on Carbon) over homogeneous catalysts (like Wilkinson's) to facilitate easy workup via filtration. The choice of solvent (Methanol or Ethyl Acetate) is critical; protic solvents like methanol often accelerate the reaction rate for cinnamates due to hydrogen bonding interactions with the carbonyl oxygen, activating the alkene.
Detailed Experimental Protocol
Note: This protocol describes a self-validating workflow where reaction progress is monitored by the disappearance of the olefinic signature.
Reagents:
-
Ethyl (E)-3-(3-(trifluoromethyl)phenyl)acrylate (Precursor)[2]
-
10% Pd/C (50% water wet to minimize ignition risk)
-
Methanol (HPLC Grade)
-
Hydrogen gas (Balloon or low-pressure line)
Step-by-Step Methodology:
-
Inerting: Charge a 3-neck round-bottom flask with the unsaturated cinnamate precursor (10.0 g, 40.9 mmol). Evacuate and backfill with Nitrogen (
) three times to remove ambient oxygen. -
Solvation: Add Methanol (100 mL, 10 volumes). Agitate until fully dissolved.
-
Catalyst Addition: Under a gentle
stream, carefully add 10% Pd/C (0.5 g, 5 wt% loading). Safety Critical: Do not add dry catalyst to flammable solvent in air. -
Hydrogenation:
-
Evacuate the flask and backfill with Hydrogen (
) three times. -
Maintain a hydrogen atmosphere (balloon pressure or ~1 atm) with vigorous stirring at Room Temperature (20–25°C).
-
-
In-Process Control (IPC) - Self-Validation:
-
After 4 hours, sample an aliquot for TLC or ¹H NMR.
-
Validation Marker: Look for the disappearance of the alkene doublets at
6.4 and 7.7 ppm. The appearance of multiplets at 2.6–3.1 ppm (ethylene bridge) confirms conversion.
-
-
Workup:
-
Once conversion is >99%, flush the system with
. -
Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with fresh Methanol.
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the target ethyl 3-(3-(trifluoromethyl)phenyl)propanoate as a clear oil.
Typical Yield: 98–99% (Quantitative).
Critical Reactivity: The "Gateway" to Cinacalcet
The utility of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate lies in its controlled reduction. The ester functionality is less reactive than an aldehyde but more stable than an acid chloride, allowing it to be stored and reduced on-demand.
Pathway A: Direct Reduction to Aldehyde (DIBAL-H)
Reaction with Diisobutylaluminum hydride (DIBAL-H) at -78°C can yield the aldehyde directly. However, over-reduction to the alcohol is a common risk.
Pathway B: Reduction-Oxidation (Red-Ox) Sequence
A more reliable industrial approach involves full reduction to the alcohol followed by selective oxidation.
-
Reduction:
/ or 3-(3-(trifluoromethyl)phenyl)propan-1-ol. -
Oxidation: TEMPO/NaOCl (Anelli Oxidation) or Swern Oxidation
3-(3-(trifluoromethyl)phenyl)propanal .
This aldehyde is the immediate precursor for the reductive amination with (R)-1-(1-naphthyl)ethylamine to form Cinacalcet .
Visualizing the Synthetic Logic
The following diagram illustrates the retrosynthetic flow, highlighting the central role of the propanoate ester.
Figure 1: The synthetic lineage of Cinacalcet, illustrating the pivotal reduction of the cinnamate to the propanoate ester.
Safety & Handling of Fluorinated Esters
While the ethyl ester moiety is relatively benign, the trifluoromethyl group imparts specific properties:
-
Lipophilicity: Enhanced skin absorption compared to non-fluorinated analogs.[3] Gloves (Nitrile > 0.11mm) are mandatory.
-
Volatility: The compound is an oil with low volatility, but aerosols formed during workup can be respiratory irritants.
-
Waste Disposal: Fluorinated organic compounds must be segregated from standard organic waste streams in many jurisdictions to prevent contamination of incineration scrubbers (HF formation).
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53230361, Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. (Note: Ethyl analog properties inferred from Methyl/Ethyl data). Retrieved from [Link]
-
Veeprho Laboratories. (n.d.). Cinacalcet Impurities and Related Compounds. Retrieved from [Link]
-
Santoro, S., et al. (2023).[4][5][6] "Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl." Molecules, 28(16), 6042.[5] Retrieved from [Link]
-
Thirupathi, R., et al. (2015). "Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride." Indian Journal of Chemistry, 54B, 1129-1132. (Describes the NaBH4 reduction of the ester). Retrieved from [Link]
- Google Patents. (2015). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcet hydrochloride intermediate.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. mdpi.com [mdpi.com]
- 5. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]
Strategic Sourcing & Validation: Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate
CAS: 70311-33-0 | Technical Whitepaper for Pharmaceutical Development [1][2]
Executive Summary
In the high-stakes landscape of pharmaceutical development, Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (CAS 70311-33-0 ) serves a dual critical function: as a lipophilic building block in the synthesis of trifluoromethylated bioactives and as a regulated process impurity in the manufacturing of calcimimetics like Cinacalcet .[2]
This guide moves beyond simple catalog listings to provide a technical framework for sourcing, validating, and utilizing this compound. We address the "Make vs. Buy" decision matrix, identifying when to procure certified reference standards versus bulk intermediates, and provide a self-validating Quality Control (QC) protocol to ensure data integrity in your drug development pipeline.
Chemical Intelligence & Profile
Before engaging suppliers, the procurement and analytical teams must align on the exact chemical identity to avoid confusion with its beta-keto ester analog (Ethyl 3-oxo-3-(...)) or the free acid.[2]
| Feature | Specification |
| Chemical Name | Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate |
| CAS Number | 70311-33-0 |
| Molecular Formula | C₁₂H₁₃F₃O₂ |
| Molecular Weight | 246.23 g/mol |
| Key Moiety | meta-Trifluoromethyl phenyl ring (metabolic stability enhancer) |
| Physical State | Colorless to pale yellow oil (typically) |
| Solubility | Soluble in MeOH, DMSO, EtOAc; Immiscible in water |
| Primary Application | Cinacalcet Impurity Standard; Fluorinated Scaffold Synthesis |
The Sourcing Ecosystem: Tiered Supplier Analysis[2]
Sourcing this compound requires distinguishing between analytical grade (for GMP release testing) and synthesis grade (for reaction intermediates).[2]
Tier 1: Certified Reference Material (CRM) Suppliers
Target Audience: QC Managers, Analytical Method Developers. These suppliers provide the compound with a Certificate of Analysis (CoA) detailing potency, water content, and H-NMR/C-NMR validation.[2]
-
Veeprho: Specializes in pharmaceutical impurities.[2] Excellent for tracking the "saturated ester" impurity in Cinacalcet synthesis.
-
Pharmaffiliates: Offers high-purity standards (Cat No: PA 30 0111009) specifically for regulatory filing support.[2]
-
SimSon Pharma: Known for stocking specific stable isotope-labeled versions (if required for MS internal standards).[2]
Tier 2: Bulk Intermediate & Building Block Suppliers
Target Audience: Medicinal Chemists, Process Chemists. For gram-to-kilogram scale, "Reference Standard" pricing is prohibitive.[2] In these cases, you are often buying the Acid Precursor (CAS 585-50-2) or contracting a custom esterification.[2]
-
Enamine / Building Blocks: Often stock the acid 3-(3-(trifluoromethyl)phenyl)propanoic acid.[1][2][3]
-
Combi-Blocks: Reliable source for the trifluoromethyl-cinnamic acid precursors.[2]
-
Sigma-Aldrich (Merck): Acts as an aggregator (Product No: SY3H6E4130F0).[2] Useful for small, rapid R&D quantities but often higher cost per gram.[2]
Procurement Strategy: The "Make vs. Buy" Protocol
If bulk (>100g) is required, do not buy the ester directly .[2]
-
Purchase the Acid: 3-(3-(trifluoromethyl)phenyl)propanoic acid (CAS 585-50-2).[2][4][5][6]
-
Perform Fischer Esterification: Reflux in Ethanol with catalytic H₂SO₄.
-
Result: >98% yield at 10% of the commercial ester price.
Technical Validation: The Self-Validating Protocol
Trusting a supplier's label is a compliance risk.[2] Use this orthogonal testing workflow to validate incoming lots.
A. Impurity Profiling Logic
The primary impurities arise from the synthesis pathway.[2] Understanding this allows you to target your HPLC method.[2]
-
Impurity A (Hydrolysis): 3-(3-(trifluoromethyl)phenyl)propanoic acid.[1][2][3][7] (Result of poor storage/moisture).[2]
-
Impurity B (Unsaturated Precursor): Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate.[2] (Result of incomplete hydrogenation).[2]
B. Visualization of Synthesis & Impurity Origins
The following diagram illustrates the synthesis pathway and where specific impurities originate, guiding your QC focus.[2]
Caption: Synthesis flow showing the origin of the unsaturated impurity (incomplete reduction) and acid impurity (hydrolysis).
C. The "Self-Validating" HPLC Method
This method is designed to separate the target ester from its two critical impurities (Acid and Acrylate).[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV @ 210 nm (general) and 254 nm (aromatic).[2]
-
Validation Criteria:
Strategic Supply Chain Workflow
To ensure continuity of supply for drug development projects, adopt this tiered sourcing logic.[2]
Caption: Decision matrix for sourcing based on scale, optimizing for cost vs. speed.
References
-
Pharmaffiliates. (2024). Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate Reference Standard (Cat No: PA 30 0111009).[2][8][9] Retrieved from [Link]
-
Veeprho. (2024).[2] Impurity Standards for Cinacalcet Hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CAS 585-50-2 (Acid Precursor). Retrieved from [Link]
Sources
- 1. Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. US4229378A - Process for the production of 1-phenyl-3-(3-trifluoromethylphenyl)-2-propanone - Google Patents [patents.google.com]
- 3. veeprho.com [veeprho.com]
- 4. 3-[3-(Trifluoromethyl)phenyl]propanoic acid | CAS 585-50-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 3-(3-(Trifluoromethyl)phenyl)propanoic acid | China | Manufacturer | Changzhou Rokechem Technology Co., Ltd. [chemicalbook.com]
- 7. klivon.com [klivon.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate
Introduction
Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is a distinct chemical entity characterized by an ethyl ester functional group linked to a phenylpropanoic acid backbone, with a trifluoromethyl substituent at the meta position of the aromatic ring. This compound and its structural analogs are of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Understanding the three-dimensional structure and conformational preferences of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is paramount for predicting its interactions with biological systems and for the rational design of novel therapeutic agents.
This guide provides a comprehensive exploration of the molecular architecture, conformational landscape, and physicochemical properties of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the experimental and computational methodologies used to characterize such molecules.
Molecular Structure and Physicochemical Properties
The fundamental structure of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is composed of three key fragments: the ethyl ester, the flexible propyl chain, and the rigid, substituted phenyl ring. The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the electronic distribution within the phenyl ring and the overall properties of the molecule.
| Identifier | Value |
| IUPAC Name | ethyl 3-[3-(trifluoromethyl)phenyl]propanoate |
| CAS Number | 70311-33-0[2] |
| Molecular Formula | C₁₂H₁₃F₃O₂[2] |
| Molecular Weight | 246.23 g/mol [2] |
| Canonical SMILES | CCOC(=O)CCC1=CC(=CC=C1)C(F)(F)F[2] |
Physicochemical Data Summary
While specific experimental data for this exact compound is limited in publicly available literature, the following properties can be estimated based on its structure and data from analogous compounds like ethyl 3-phenylpropanoate.[3][4]
| Property | Estimated Value | Reference Compound |
| Boiling Point | ~250-270 °C | Ethyl 3-phenylpropanoate: 247-249 °C[4] |
| Density | ~1.1-1.2 g/mL | Ethyl 3-phenylpropanoate: 1.1 g/mL[4] |
| LogP (Octanol-Water Partition Coefficient) | > 3.0 | The -CF3 group increases lipophilicity. |
Spectroscopic Characterization Profile
The structural elucidation of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate would rely on a combination of standard spectroscopic techniques. Below is a predicted profile based on its molecular structure and data from similar compounds.[5]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (4H): Multiplets in the range of δ 7.3-7.6 ppm. The substitution pattern will lead to complex splitting.
-
Ethyl Ester Methylene (-OCH₂CH₃, 2H): Quartet around δ 4.1 ppm due to coupling with the methyl protons.
-
Propyl Chain Methylene (-CH₂-Ar, 2H): Triplet around δ 2.9-3.0 ppm.
-
Propyl Chain Methylene (-CH₂-CO, 2H): Triplet around δ 2.6-2.7 ppm.
-
Ethyl Ester Methyl (-OCH₂CH₃, 3H): Triplet around δ 1.2 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (-C=O): ~δ 172 ppm.
-
Aromatic Carbons: Multiple signals between δ 120-140 ppm. The carbon attached to the -CF3 group will show a quartet due to C-F coupling.
-
Trifluoromethyl Carbon (-CF₃): Quartet around δ 124 ppm (J_CF ≈ 272 Hz).
-
Ethyl Ester Methylene (-OCH₂): ~δ 61 ppm.
-
Propyl Chain Carbons: ~δ 35 ppm (-CH₂-Ar) and ~δ 30 ppm (-CH₂-CO).
-
Ethyl Ester Methyl (-CH₃): ~δ 14 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Ester): Strong absorption around 1735 cm⁻¹.
-
C-F Stretches: Strong, characteristic absorptions in the range of 1100-1350 cm⁻¹.
-
C-O Stretch (Ester): Absorption around 1180 cm⁻¹.
-
Aromatic C-H Stretches: Above 3000 cm⁻¹.
-
Aliphatic C-H Stretches: Below 3000 cm⁻¹.
Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. The conformation of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is primarily determined by the rotation around several key single bonds. Understanding the energy landscape of these rotations is crucial for predicting the molecule's preferred shapes.
The key dihedral angles that dictate the overall conformation are:
-
τ1: Rotation around the bond connecting the phenyl ring to the propyl chain.
-
τ2: Rotation around the central C-C bond of the propyl chain.
-
τ3 & τ4: Rotations within the ethyl ester group.
The interplay of steric hindrance and electronic interactions governs the stability of the various conformers. For the propyl chain, staggered conformations are energetically favored over eclipsed conformations.[6] The bulky trifluoromethylphenyl group will significantly influence the rotational barrier around the τ1 and τ2 bonds, likely favoring conformations where it is positioned away from the ethyl ester group to minimize steric clash.
Caption: Key dihedral angles for conformational analysis.
Protocol for Computational Conformational Analysis
Given the challenges in obtaining experimental conformational data for non-crystalline molecules, computational chemistry provides a powerful alternative for exploring the conformational landscape.[7][8] The following protocol outlines a robust workflow for this purpose.
Step-by-Step Methodology
-
Initial 3D Structure Generation:
-
Action: Draw the 2D structure of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate in a molecular editor and generate an initial 3D structure.
-
Causality: This provides a starting point for the conformational search. The initial geometry is not critical as the subsequent steps will explore the potential energy surface.
-
-
Conformational Search:
-
Action: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS3e).
-
Causality: This efficiently samples the vast conformational space by rotating the key dihedral angles (τ1, τ2, τ3, τ4) and identifying a set of low-energy candidate structures. This step avoids the computational expense of using high-level quantum mechanics for the initial broad search.
-
-
Quantum Mechanics (QM) Geometry Optimization:
-
Action: Take the unique, low-energy conformers from the previous step (typically those within 10-15 kJ/mol of the global minimum) and perform geometry optimization using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a Pople-style basis set like 6-31G(d).
-
Causality: DFT provides a much more accurate description of the electronic structure and, consequently, the molecular geometry and relative energies compared to molecular mechanics. This refines the initial structures to their true local energy minima on the DFT potential energy surface.
-
-
Frequency Calculations:
-
Action: Perform a frequency calculation at the same level of theory used for optimization (e.g., B3LYP/6-31G(d)) for each optimized conformer.
-
Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide thermodynamic data, such as the Gibbs free energy, which is crucial for determining the relative populations of conformers at a given temperature.
-
-
Analysis of Results:
-
Action: Analyze the output to determine the relative energies (ΔE and ΔG) of all stable conformers. Examine the values of the key dihedral angles for the lowest energy structures.
-
Causality: This allows for the identification of the most stable conformer(s) and provides a quantitative understanding of the molecule's conformational preferences and the energy barriers between different conformations.
-
Caption: Computational workflow for conformational analysis.
Significance in Drug Development
The structural and conformational properties of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate make it a valuable scaffold in drug discovery.
-
Improved Pharmacokinetics: The -CF3 group is known to block metabolic attack at its position of attachment, potentially increasing the half-life of a drug.[1] Its lipophilicity can also enhance membrane permeability and absorption.[1]
-
Target Binding: A molecule's ability to bind to a receptor or enzyme active site depends on its 3D shape. A flexible molecule like this can adopt multiple conformations, one or more of which may be the "bioactive conformation" responsible for its therapeutic effect. Understanding the energy cost of adopting this bioactive conformation is critical for optimizing binding affinity.
-
Scaffold for Analogs: The phenylpropanoate core is a versatile starting point for creating libraries of related compounds.[9][10] By modifying the ester group, the substitution on the phenyl ring, or the length of the alkyl chain, medicinal chemists can fine-tune the pharmacological properties to improve potency and reduce side effects. For instance, similar propanoic acid derivatives have been investigated as potential anticancer agents.[10]
Conclusion
Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is a molecule of considerable interest due to the advantageous properties conferred by its trifluoromethyl group. A thorough understanding of its molecular structure is achieved through a synergistic approach combining spectroscopic analysis and computational modeling. The conformational flexibility, primarily governed by rotations within its propyl chain, dictates the molecule's three-dimensional architecture. Elucidating this conformational landscape is a critical step in the rational design of new pharmaceuticals, enabling scientists to predict and optimize the interactions of drug candidates with their biological targets. This guide provides the foundational knowledge and a validated computational protocol to empower researchers in their exploration of this and similar molecular scaffolds.
References
- Organic Syntheses Procedure. vertexaisearch.cloud.google.com.
- Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate. MySkinRecipes.
- Ethyl 3-(3-Methylphenyl)propanoate | Research Chemical. Benchchem.
- Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions. Patsnap Eureka.
- Ethyl 3-phenylpropanoate | CAS#:2021-28-5. Chemsrc.
- The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. ningboinno.com.
- ethyl 3,3,3-trifluoropropanoate - 352-23-8, C5H7F3O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
- Showing Compound Ethyl 3-phenylpropanoate (FDB020143). FooDB.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI.
- Ethyl-3-phenyl propionate. Synerzine.
- ethyl 3-phenylpropanoate - 2021-28-5, C11H14O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
- Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum. ChemicalBook.
- Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate. Wikidata.
- 4.1: Conformation Analysis of Alkanes. Chemistry LibreTexts.
- Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. MDPI.
- Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC - PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate - Wikidata [wikidata.org]
- 3. Ethyl 3-phenylpropanoate | CAS#:2021-28-5 | Chemsrc [chemsrc.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 3-(3-Methylphenyl)propanoate|Research Chemical [benchchem.com]
- 10. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
Methodological & Application
Application Note: Selective Hydrogenation of (E)-Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate
Abstract & Scope
This technical guide details the protocol for the catalytic hydrogenation of (E)-ethyl 3-(3-(trifluoromethyl)phenyl)acrylate (1) to ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (2) using Palladium on Carbon (Pd/C).
The trifluoromethyl (
Key Reaction
(Where Ar = 3-trifluoromethylphenyl)Mechanistic Insight & Process Logic
The Horiuti-Polanyi Mechanism
The reduction follows the Horiuti-Polanyi mechanism, a surface-mediated process.[1] Understanding this is vital for troubleshooting rate issues. The reaction is not limited by the inherent reactivity of the alkene but often by mass transfer (
The electron-withdrawing
Mechanistic Pathway Diagram
Figure 1: The Horiuti-Polanyi mechanism for heterogeneous hydrogenation. Note that Step 1 is reversible (leading to H/D exchange if deuterium is used), while Step 2 is generally irreversible.
Critical Process Parameters (CPPs)
Solvent Selection
Solvent choice dictates hydrogen solubility and catalyst safety.
| Solvent | Reaction Rate | Safety Profile | Recommendation |
| Methanol (MeOH) | High (Fastest) | High Flammability. Catalyst ignition risk high if dry.[2][3] | Secondary Choice (Use for difficult substrates) |
| Ethanol (EtOH) | High | Moderate. Standard green solvent. | Primary Choice |
| Ethyl Acetate (EtOAc) | Moderate | Excellent. Non-protic, lowers ignition risk. | Recommended for Safety |
| THF | Moderate | Peroxide risk. | Avoid unless solubility issues arise |
Catalyst Loading & Type
-
Type: 5% or 10% Pd/C (50% water wet).
-
Note: Always use water-wet catalyst for bench-scale safety to prevent electrostatic ignition.
-
-
Loading: 5-10 wt% relative to the substrate is standard.
-
Example: For 1g substrate, use 50-100mg of wet catalyst.
-
Chemoselectivity ( Stability)
The
-
Control: Run at neutral pH.
-
Validation: Monitor 19F NMR for fluoride ion release or defluorinated byproducts if harsh conditions are attempted.
Detailed Protocol
Safety Pre-requisites
-
Pyrophoric Hazard: Dry Pd/C can ignite solvent vapors instantly upon contact with air. NEVER add dry catalyst to warm organic solvent.
-
Hydrogen Gas: Extremely flammable. Ensure all ignition sources are removed.[3] Work in a well-ventilated fume hood.
Equipment
-
Round-bottom flask (RBF) with 24/40 joint.
-
Rubber septum (wired down).
-
Hydrogen balloon (double-ballooned for pressure maintenance).[4]
-
Vacuum/Inert gas manifold (Schlenk line) or needle-venting setup.
Step-by-Step Procedure
-
Catalyst Charge (The "Wet" Method):
-
Weigh 100 mg of 10% Pd/C (50% wet) onto weighing paper.
-
Transfer carefully into a dry 50 mL RBF.
-
Critical Step: Immediately add 0.5 mL of water or toluene to "wet" the catalyst further and dampen any dust.
-
-
Substrate Addition:
-
Dissolve 1.0 g (3.87 mmol) of (E)-ethyl 3-(3-(trifluoromethyl)phenyl)acrylate in 15 mL of Ethanol (EtOH) .
-
Gently pour the substrate solution into the RBF containing the catalyst. Use an additional 5 mL EtOH to rinse the vessel.
-
-
Inerting (Deoxygenation):
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a vacuum line. Evacuate gently until solvent bubbles, then backfill with Nitrogen (
) or Argon. -
Repeat this cycle 3 times to remove dissolved oxygen (Oxygen poisons the catalyst and creates safety hazards).
-
-
Hydrogen Introduction:
-
Reaction:
-
Stir vigorously (800+ RPM). Note: Mass transfer is rate-limiting; vigorous stirring is essential.
-
Run at Room Temperature (20-25°C).
-
Time: Typically 2–4 hours.
-
-
Monitoring:
-
Check via TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Endpoint: Disappearance of the UV-active alkene spot.
-
-
Work-up:
-
Purge: Remove
balloon.[4] Flush headspace with for 5 minutes. -
Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) in a sintered glass funnel to remove the catalyst.
-
Safety: Do not let the filter cake dry out completely (fire hazard).[4] Wash with EtOH, then immediately wet the waste cake with water before disposal.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the product.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for bench-scale hydrogenation.
Analytical Validation
Expected Results
-
Yield: >95% (Quantitative conversion is typical).
-
Appearance: Clear, colorless oil.
NMR Interpretation
To confirm the reduction of the double bond without affecting the aromatic ring:
| Feature | Substrate (Alkene) | Product (Alkane) |
| Alkene Protons | 2 Doublets ( | Absent |
| Alkyl Protons | Ethyl group only | 2 Triplets ( |
| Aromatic Region | 4 Protons (Integrate 4H) | 4 Protons (Integrate 4H) - Unchanged |
Note: If the aromatic integration decreases, over-reduction (ring saturation) has occurred (rare with Pd/C at 1 atm).
Troubleshooting
| Observation | Root Cause | Corrective Action |
| Slow Reaction (>6h) | Poisoned Catalyst | Ensure thorough |
| Slow Reaction | Mass Transfer | Increase stirring speed. Use a baffled flask. |
| Defluorination | Harsh Conditions | Ensure T < 40°C. Do not use acid additives. |
| Ignition at Filter | Dry Catalyst | Keep Celite pad wet with water/solvent at all times. |
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
Horiuti, J., & Polanyi, M. (1934).[6] Exchange reaction of hydrogen on metallic catalysts. Transactions of the Faraday Society, 30, 1164-1172. (Foundational mechanism).[6]
- Maegawa, T., et al. (2009). Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Chemistry – A European Journal.
-
Studer, A. (2012).[7] Encyclopedia of Radicals in Chemistry, Biology and Materials. (Reference for stability of CF3 groups).
Sources
Application Note: Scalable Synthesis of Cinacalcet Intermediate 5
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
Executive Summary & Scientific Context
In the convergent synthesis of Cinacalcet Hydrochloride (a calcimimetic agent acting on the calcium-sensing receptor), the construction of the carbon backbone often relies on a critical alkylation step. Intermediate 5 , identified in key process chemistry literature (e.g., Beilstein J. Org.[1] Chem. and Org.[2][3] Process Res. Dev.) as 1-(3-bromopropyl)-3-(trifluoromethyl)benzene , serves as the electrophilic coupling partner for the chiral amine pharmacophore.
This Application Note details a robust, industrially viable protocol for synthesizing Intermediate 5 via the bromination of its alcohol precursor. Unlike methods utilizing phosphorus tribromide (
Key Reaction:
Strategic Rationale & Mechanism
The choice of aqueous HBr over other brominating agents is driven by three factors:
-
Thermodynamic Drive: While primary alcohols are generally poor leaving groups (
), protonation by the strong acid converts the hydroxyl into water ( ), an excellent leaving group. -
Phase Separation: The product, Intermediate 5, is a lipophilic oil that separates from the aqueous acid phase upon completion, allowing for facile monitoring and isolation.
-
Impurity Profile: This method minimizes the formation of phosphine oxide byproducts common in Appel reactions, which are notoriously difficult to remove from lipophilic intermediates without chromatography.
Reaction Pathway Diagram
The following diagram illustrates the transformation logic and the critical control points (CCPs) for the synthesis.
Figure 1: Mechanistic pathway for the conversion of alcohol precursor to Intermediate 5 via acid-mediated nucleophilic substitution.
Experimental Protocol
3.1 Materials & Equipment
-
Starting Material: 3-(3-(trifluoromethyl)phenyl)propan-1-ol (Purity >98%).[3][4]
-
Reagent: Hydrobromic acid (48% w/w in water).[4]
-
Solvents: n-Hexane (HPLC Grade), Ethyl Acetate (for TLC/HPLC), Sodium Bicarbonate (sat. aq.).
-
Equipment: 3-neck round-bottom flask, reflux condenser, temperature probe, overhead mechanical stirrer (essential for biphasic mixing).
3.2 Step-by-Step Methodology
Step 1: Reaction Initiation
-
Charge a 3-neck round-bottom flask with 3-(3-(trifluoromethyl)phenyl)propan-1-ol (1.0 equiv).
-
Add 48% Aqueous HBr (5.0 - 6.0 equiv) at room temperature.
-
Note: A large excess of HBr is required to shift the equilibrium toward the alkyl bromide and maintain the reaction rate as water is produced.
-
-
Initiate stirring at 250-300 RPM.
Step 2: Thermal Activation (The Critical Phase)
-
Heat the reaction mixture to 85–90 °C .
-
Maintain reflux for 12–15 hours .
-
Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC.[2][4] The starting alcohol (polar) should disappear, and the non-polar bromide spot (Rf ~0.8) should dominate.
-
Critical Quality Attribute (CQA): Ensure internal temperature does not exceed 95°C to prevent degradation of the trifluoromethyl group or polymerization.
-
Step 3: Workup and Isolation [5]
-
Cool the mixture to room temperature (20–25 °C).
-
Dilute the reaction mass with Water (5 volumes relative to starting material).
-
Extract the product with n-Hexane (2 x 5 volumes).
-
Why Hexane? Intermediate 5 is highly soluble in non-polar alkanes, while the acidic impurities remain in the aqueous phase.
-
-
Combine organic layers and wash sequentially with:
-
Water (1 x 3 vol).
-
Saturated
solution (1 x 3 vol) to neutralize residual acid. -
Brine (1 x 3 vol).
-
-
Dry the organic layer over anhydrous Sodium Sulfate (
).[2][4]
Step 4: Purification
-
Concentrate the organic layer under reduced pressure (Rotavap) at 40–45 °C.
-
Filtration (Optional but Recommended): Pass the crude oil through a short silica gel plug utilizing n-hexane as the eluent. This removes trace polar colorants and baseline impurities.
-
Evaporate solvent to yield Intermediate 5 as a colorless to pale yellow oil.
Process Workflow & Logic
The following flowchart details the operational sequence, highlighting decision nodes for quality control.
Figure 2: Operational workflow for the isolation of Intermediate 5.
Expected Results & Specifications
The following data represents typical results obtained from a validated 50g batch scale.
| Parameter | Specification | Typical Result | Method |
| Appearance | Colorless to pale yellow oil | Colorless oil | Visual |
| Yield | > 80% | 82 - 85% | Gravimetric |
| Purity (GC) | ≥ 98.0% | 99.1% | GC-FID |
| Moisture | < 0.5% | 0.1% | Karl Fischer |
| Residual Alcohol | < 1.0% | Not Detected | GC/TLC |
Characterization Data (Reference)
-
NMR (CDCl
): 2.19 (quintet, 2H, ), 2.86 (t, 2H, ), 3.41 (t, 2H, -Br), 7.39–7.49 (m, 4H, Ar-H).[4] -
IR (Neat): Absence of broad -OH stretch at 3350 cm
.[4] Presence of C-Br stretch.
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Loss of HBr gas during reflux or insufficient acid equivalents.
-
Solution: Ensure the condenser is efficient (coolant < 5°C). Add an additional 1-2 equivalents of HBr if the reaction stalls.
-
-
Issue: Emulsion during Extraction.
-
Cause: Similar densities of organic/aqueous phases or presence of surfactants.
-
Solution: Add brine (saturated NaCl) to increase the density of the aqueous layer. Filter through Celite if particulate matter causes the emulsion.
-
-
Issue: Colored Product (Brown/Red).
-
Cause: Oxidation or traces of free bromine (
). -
Solution: Wash the organic layer with 10% Sodium Thiosulfate (
) solution during workup to reduce free bromine.
-
References
-
Thirupathi, B., et al. (2013). "A novel asymmetric synthesis of cinacalcet hydrochloride." Beilstein Journal of Organic Chemistry, 9, 158–164. [Link]
- Citation Context: Defines the specific numbering of Intermediate 5 and valid
-
Sorbera, L.A., et al. (2002). "Cinacalcet Hydrochloride."[1][2][3][4][5][6][7][8] Drugs of the Future, 27(9), 831.
- Citation Context: Establishes the pharmacological relevance of the target molecule.
-
Tewari, N., et al. (2011). "Industrial Application of the Forster Reaction: Novel One-Pot Synthesis of Cinacalcet Hydrochloride." Organic Process Research & Development, 15(2), 455–461. [Link]
- Citation Context: Discusses the coupling of the propyl halide (Intermediate 5)
-
Gopinathenpillai, B., et al. (2008).[6] "Efficient Synthesis of Cinacalcet Hydrochloride." Chemical and Pharmaceutical Bulletin, 56(11), 1621-1622.
- Citation Context: Provides comparative routes for the synthesis of the Cinacalcet backbone.
Sources
- 1. (PDF) Synthesis Process of Cinacalcet Hydrochloride [research.amanote.com]
- 2. mdpi.com [mdpi.com]
- 3. US20110319663A1 - Method For The Preparation Of Cinacalcet And Intermediates And Impurities Thereof - Google Patents [patents.google.com]
- 4. A novel asymmetric synthesis of cinacalcet hydrochloride [beilstein-journals.org]
- 5. europeanreview.org [europeanreview.org]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: High-Resolution Purity Analysis of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate via RP-HPLC
Introduction & Scope
Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is a critical fluorinated building block often employed in the synthesis of pharmaceutical intermediates (e.g., trifluoromethyl-substituted phenethylamines). Its lipophilic nature, combined with the electron-withdrawing trifluoromethyl (
The primary critical quality attribute (CQA) for this material is the control of its hydrolysis degradation product, 3-(3-(trifluoromethyl)phenyl)propanoic acid , and unreacted starting materials such as 3-(trifluoromethyl)cinnamic acid ethyl ester (if synthesized via hydrogenation).
This protocol details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to separate the parent ester from its polar acidic impurities and potential positional isomers.
Key Analytical Challenges
-
Hydrophobicity: The ethyl ester and
group make the molecule highly lipophilic, requiring high organic strength for elution. -
Acidic Impurities: The hydrolysis product is a weak acid (pKa ~4.5). Without pH control, this peak will tail or split, compromising resolution.
-
UV Detection: The
group does not significantly enhance UV absorbance; detection relies on the phenyl ring ( transitions), necessitating low-UV detection (210–220 nm) or standard aromatic detection (254 nm).
Method Development Logic (Causality & Strategy)
Stationary Phase Selection
While a standard C18 column is sufficient for retention, the presence of the fluorinated group allows for the use of Pentafluorophenyl (PFP) phases if orthogonal selectivity is required. However, for routine QC, a high-density C18 (L1) column is recommended due to its robustness and reproducibility.
-
Recommendation: C18 End-capped, 3.5 µm or 5 µm.
-
Mechanism: Hydrophobic interaction dominates. The ester elutes later than the acid impurity.
Mobile Phase Design
To ensure sharp peak shapes for the acidic impurity, the mobile phase pH must be at least 2 units below the pKa of the acid.
-
Buffer: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water (pH ~2.5). This suppresses ionization of the free acid, keeping it neutral and increasing its retention slightly to prevent it from eluting in the void volume.
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better UV transparency at low wavelengths.
Experimental Protocol
Reagents and Standards
-
Reference Standard: Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (>99.0%).
-
Impurity Standard: 3-(3-(trifluoromethyl)phenyl)propanoic acid.
-
Solvents: HPLC Grade Acetonitrile, HPLC Grade Water.[1]
-
Additives: Phosphoric Acid (85%) or Formic Acid (98%).
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent L1) |
| Mobile Phase A | 0.1% |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 5.0 µL |
| Detection | UV at 210 nm (primary) and 254 nm (secondary) |
| Run Time | 20 Minutes |
Gradient Program
The gradient is designed to retain the polar acid impurity early in the run while ramping high enough to elute the lipophilic ester and wash the column.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Isocratic Hold (Acid Retention) |
| 12.0 | 10 | 90 | Linear Ramp (Elution of Ester) |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Return to Initial |
| 20.0 | 90 | 10 | Re-equilibration |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in ACN, dilute to volume with Diluent (Conc: 1.0 mg/mL).
-
Working Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL for assay.
Workflow Visualization
Analytical Logic Flow
The following diagram illustrates the decision-making process during the analysis, ensuring data integrity.
Caption: Step-by-step logic flow for the HPLC analysis, incorporating system suitability checkpoints.
Impurity Fate Mapping
Understanding where impurities originate helps in identifying peaks.
Caption: Origin and elution logic of potential impurities relative to the main product.
System Suitability & Validation (ICH Q2 R2)
To ensure the method is "fit for purpose" per ICH Q2(R2) guidelines [1], the following criteria must be met prior to batch release testing.
System Suitability Criteria (SST)
| Parameter | Acceptance Limit | Rationale |
| Precision (RSD) | Ensures instrument stability. | |
| Tailing Factor ( | Critical for the acid impurity to ensure accurate integration. | |
| Resolution ( | Ensures baseline separation of degradation products. | |
| Theoretical Plates (N) | Ensures column efficiency. |
Linearity and Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (0.05 mg/mL to 0.15 mg/mL).
-
Acceptance: Correlation coefficient (
) .
Specificity (For Degradants)
Perform forced degradation studies (Acid, Base, Oxidative, Thermal) to verify that the method can resolve the main peak from degradation products.
-
Expectation: The acid hydrolysis product (generated via base stress) should elute at approximately RRT 0.4 - 0.5 relative to the parent ester.
Results & Discussion
Under the described conditions, the Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate peak typically elutes between 10.0 and 12.0 minutes .
-
Acid Impurity: Elutes significantly earlier (approx. 4-6 mins) due to the free carboxylic acid group interacting with the aqueous phase.
-
Starting Material (Aldehyde): If present, typically elutes before the ester but after the acid.
-
Unsaturated Intermediate: If the synthesis involved reducing a cinnamate derivative, the unsaturated analog (Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate) will elute slightly earlier than the saturated product due to
-electron interactions with the polar mobile phase, though this separation is resolution-dependent.
Troubleshooting Tip: If the Acid Impurity peak shows splitting, check the pH of Mobile Phase A. It must be acidic (pH < 3.0) to suppress ionization.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] Link
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for RP-HPLC mechanism).
-
PubChem. (n.d.). Ethyl 3-phenylpropionate (Analogous Structure Properties).[4][5] National Library of Medicine. Link
-
Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC.Link
Sources
GC-MS Analysis of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate Reaction Mixture: A Comprehensive Protocol for Purity and Impurity Profiling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
This application note provides a detailed and scientifically grounded protocol for the analysis of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Monitoring its synthesis for purity, by-product formation, and residual starting materials is critical for process optimization and quality control. This guide explains the causality behind the methodological choices, from sample preparation to data interpretation, ensuring a robust and self-validating analytical system. It is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries.
Introduction: The Analytical Imperative
The synthesis of complex organic molecules requires precise analytical oversight. Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate serves as a valuable building block, and the efficiency of its synthesis directly impacts the yield and purity of the final active pharmaceutical ingredient (API) or chemical product. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this application due to its unique combination of high-resolution chromatographic separation and definitive mass-based identification.[1][2] The volatility of the target compound and its likely impurities makes it ideally suited for GC separation, while the mass spectrometer provides unambiguous structural information, allowing for the identification of both known and unknown components in the reaction matrix.[1][3]
This protocol is developed to provide a reliable method for:
-
Assessing the purity of the desired product, Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate.
-
Identifying and monitoring unreacted starting materials and key intermediates.
-
Detecting potential side-products and impurities that may affect downstream processes or the safety profile of the final product.
Understanding the Chemistry: Synthesis and Potential Impurities
A robust analytical method is built upon a solid understanding of the chemical reaction being monitored. A common route to synthesize Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is through the Fischer esterification of 3-(3-(trifluoromethyl)phenyl)propanoic acid with ethanol, often catalyzed by a strong acid. Another route involves the hydrogenation of the corresponding ethyl cinnamate.[4]
Based on these synthetic pathways, the reaction mixture may contain several analytes of interest besides the main product:
-
Starting Materials:
-
3-(3-(trifluoromethyl)phenyl)propanoic acid
-
Ethanol (often used in excess)
-
-
Catalyst Residues: (Typically non-volatile and not observed by GC-MS).
-
Potential By-products:
-
Side-products from condensation reactions.
-
Degradation products formed under harsh reaction conditions (e.g., high temperature).[1]
-
-
Solvents: Residual solvents from the reaction or work-up steps (e.g., toluene, ethyl acetate).[1]
The analytical method must possess sufficient selectivity to resolve the main product from these structurally similar compounds.
The Analytical Workflow: A Visual Overview
The entire process, from receiving a sample from the reaction vessel to generating a final report, follows a structured workflow. This ensures reproducibility and minimizes error.
Caption: GC-MS analytical workflow from sample preparation to final report.
Detailed Application Protocol
This protocol is designed for a standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer.
Part A: Sample Preparation
Rationale: The goal is to prepare a sample that is concentrated enough for detection of trace impurities but dilute enough to avoid saturating the detector with the main product. Ethyl acetate is an excellent solvent choice as it is volatile and compatible with most GC columns.
Protocol:
-
Allow the reaction mixture to cool to room temperature.
-
Using a calibrated micropipette, transfer 10 µL of the clear, supernatant layer of the reaction mixture into a 10 mL volumetric flask.
-
Dilute to the mark with high-purity, GC-grade ethyl acetate. This represents a 1:1000 dilution. Note: The dilution factor may need to be adjusted based on the expected concentration of the product.
-
Cap the flask and invert several times to ensure homogeneity.
-
Transfer an aliquot of the diluted sample into a 2 mL autosampler vial with a septum cap.
Part B: GC-MS Instrumentation and Conditions
Rationale: The chosen parameters are a robust starting point for achieving good separation and sensitive detection. The non-polar (5% phenyl) column is a versatile choice for a wide range of semi-volatile organic compounds. The temperature program is designed to first elute volatile solvents and then ramp up to separate the higher-boiling target compound and related impurities.
| Parameter | Condition | Justification |
| GC System | Agilent 7890B GC or equivalent | A widely used, reliable platform for routine analysis. |
| MS System | Agilent 5977A MSD or equivalent | Standard single quadrupole detector providing excellent sensitivity and spectral quality. |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, low-bleed 5% phenyl-methylpolysiloxane stationary phase provides excellent separation for a broad range of semi-volatile aromatic compounds. |
| Inlet Temperature | 260 °C | Ensures rapid and complete volatilization of the analytes without causing thermal degradation.[5] |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading from the high-concentration main product, ensuring sharp peaks and protecting the detector. The ratio can be adjusted for trace analysis. |
| Injection Volume | 1 µL | Standard volume for reproducible injections. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. Constant flow mode maintains stable retention times even with the oven temperature program. |
| Oven Program | 60 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | The initial hold allows for the elution of the solvent and highly volatile components. The ramp provides the energy to elute the target analyte and related compounds, ensuring good separation. The final hold cleans the column of any high-boiling residues.[5] |
| MS Source Temp. | 230 °C | Optimal temperature for efficient ionization while minimizing thermal degradation within the source.[5] |
| MS Quad Temp. | 150 °C | Standard temperature to maintain ion path cleanliness and ensure consistent mass filtering.[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard hard ionization technique that produces reproducible, information-rich fragmentation patterns ideal for library matching and structural elucidation.[6] |
| Mass Scan Range | m/z 40 - 450 | A broad range that captures low-mass fragments, the molecular ion of the target compound (MW = 246.21), and potential higher-mass impurities. |
| Solvent Delay | 3.0 minutes | Protects the mass spectrometer's filament from the high pressure of the eluting solvent (ethyl acetate). |
Data Analysis and Interpretation
Qualitative Analysis: Peak Identification
-
Total Ion Chromatogram (TIC): Examine the TIC to identify all separated components. The largest peak should correspond to the target product, Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate.
-
Mass Spectrum Extraction: Extract the mass spectrum for each peak of interest.
-
Library Matching: Compare the experimental mass spectrum of each peak against a reference database, such as the NIST Mass Spectral Library.[7][8][9] A high match factor (>800) combined with a consistent retention time provides strong evidence for compound identification.[10]
Understanding the Fragmentation of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate
Rationale: Understanding the fragmentation pathways is key to confirming the identity of the target compound, even without a perfect library match. Electron ionization is a high-energy process that causes predictable bond cleavages.[11] For Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (Molecular Weight: 246.21), the following key fragments are expected:
-
Molecular Ion [M]⁺˙ (m/z 246): The presence of the molecular ion is crucial for confirming the molecular weight.
-
Loss of Ethoxy Radical (m/z 201): Cleavage of the O-CH₂CH₃ bond results in a stable acylium ion [M-45]⁺.
-
Tropylium Ion (m/z 145): Cleavage of the bond between the phenyl ring and the propanoate chain can lead to the formation of the trifluoromethylbenzyl cation, which may rearrange to the stable trifluoromethyltropylium ion.
-
Base Peak (m/z 173): Resulting from a McLafferty rearrangement, a characteristic fragmentation for esters, involving the transfer of a gamma-hydrogen and elimination of a neutral alkene (ethylene), followed by loss of a hydrogen atom.
-
Loss of COOCH₂CH₃ (m/z 159): Cleavage of the bond alpha to the carbonyl group.
Caption: Predicted EI fragmentation pathway for the target compound.
Semi-Quantitative Analysis
For reaction monitoring, relative purity can be assessed using the area percent method from the TIC.
-
% Area of Component X = (Peak Area of X / Total Peak Area of all components) * 100
This provides a rapid assessment of reaction conversion and the relative abundance of impurities. For accurate quantification, a full method validation with calibration standards would be required.
Method Validation: Ensuring Trustworthiness and Reliability
For use in a regulated environment, such as pharmaceutical development, this analytical method must be validated to prove it is fit for its intended purpose.[12] The validation should be performed in accordance with guidelines such as ICH Q2(R2).[13][14][15]
Key validation parameters include:
-
Specificity: Demonstrated by resolving the main analyte peak from starting materials, known impurities, and solvent peaks. This is a primary outcome of the method development described above.[16]
-
Linearity: Analyzing a series of standards at different concentrations to show a linear relationship between concentration and peak area (e.g., R² ≥ 0.999).[16][17]
-
Accuracy: Determining the closeness of the measured value to the true value, often assessed by analyzing samples with a known amount of spiked analyte (recovery studies).[16][17]
-
Precision (Repeatability & Intermediate Precision): Assessing the method's variability through multiple injections of the same sample and analysis on different days or by different analysts.[16][17]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. This is critical for impurity analysis.
-
Robustness: Intentionally making small variations to method parameters (e.g., oven ramp rate, flow rate) to ensure the method remains reliable.
Conclusion
This application note provides a comprehensive and robust GC-MS method for the analysis of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate reaction mixtures. By combining a detailed, step-by-step protocol with a thorough explanation of the scientific rationale, this guide empowers researchers and analysts to effectively monitor reaction progress, ensure product quality, and identify critical process-related impurities. The principles of method validation outlined herein provide a clear pathway for adapting this method for use in regulated development and manufacturing environments.
References
-
Universal Journal of Pharmaceutical Research. (n.d.). GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. Retrieved February 7, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2023, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Retrieved February 7, 2026, from [Link]
-
OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved February 7, 2026, from [Link]
-
PubMed. (2023, October 22). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved February 7, 2026, from [Link]
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved February 7, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST mass spectral libraries. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2013, March). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved February 7, 2026, from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2012, December). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved February 7, 2026, from [Link]
-
Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved February 7, 2026, from [Link]
-
SpectralWorks. (n.d.). NIST MS and MS/MS Libraries. Retrieved February 7, 2026, from [Link]
-
European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). US4229378A - Process for the production of 1-phenyl-3-(3-trifluoromethylphenyl)-2-propanone.
-
NIH. (n.d.). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. Retrieved February 7, 2026, from [Link]
-
IntuitionLabs. (2024, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved February 7, 2026, from [Link]
-
SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved February 7, 2026, from [Link]
-
Wiley Science Solutions. (n.d.). Wiley Registry/NIST Mass Spectral Library 2023. Retrieved February 7, 2026, from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved February 7, 2026, from [Link]
-
Scientific Instrument Services. (n.d.). The NIST 23 Mass Spectral Library & Search Software (NIST 2023/2020/2017/EPA/NIH). Retrieved February 7, 2026, from [Link]
-
Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved February 7, 2026, from [Link]
-
Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved February 7, 2026, from [Link]
-
Frontiers. (2021, September 29). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Retrieved February 7, 2026, from [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. jmchemsci.com [jmchemsci.com]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 4. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 8. spectralworks.com [spectralworks.com]
- 9. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 10. scispace.com [scispace.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. impactfactor.org [impactfactor.org]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. intuitionlabs.ai [intuitionlabs.ai]
- 16. environics.com [environics.com]
- 17. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate by column chromatography
Application Note: Optimized Purification Strategies for Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate
Abstract
This guide details the purification of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (CAS: N/A for specific isomer, generic structure ref) via flash column chromatography. As a fluorinated aromatic ester often used as a pharmaceutical intermediate (e.g., in the synthesis of cinacalcet analogs), its purity is critical. This protocol addresses the unique chromatographic behavior introduced by the trifluoromethyl (
Compound Profile & Physicochemical Analysis
Understanding the molecule is the first step to successful separation. The trifluoromethyl group significantly alters the interaction with the stationary phase compared to non-fluorinated analogs.
| Property | Description | Chromatographic Implication |
| Structure | Ethyl ester with meta- | Moderate polarity (ester) with a lipophilic domain ( |
| Physical State | Colorless to pale yellow oil | Liquid loading is possible, but dry loading is recommended to prevent band broadening. |
| Polarity | Low-Medium | Soluble in Hexane, DCM, EtOAc.[1] Insoluble in water. |
| Key Interaction | Dipole-Dipole & H-Bonding (Acceptor) | The ester carbonyl interacts with silica silanols. The |
| UV Absorbance | Easily detectable by standard UV detectors. |
Pre-Run Method Development (TLC)
The "Golden Zone" Rule:
For optimal flash chromatography, the target compound must have a Retention Factor (
Protocol:
-
Prepare Solvent Systems:
-
System A: 100% Hexane (or Heptane)
-
System B: 10% Ethyl Acetate (EtOAc) in Hexane
-
System C: 20% EtOAc in Hexane
-
-
Spotting: Dissolve ~10 mg of crude oil in 1 mL of DCM. Spot on a Silica Gel 60
plate. -
Elution & Visualization: Run the plates. Visualize under 254 nm UV light.
-
Staining (Secondary Check): Dip in Phosphomolybdic Acid (PMA) and heat. The
group is inert, but the ester/aromatic core will stain dark blue/green. This detects non-UV active impurities (like aliphatic alcohols).
Expected Outcome:
-
Non-polar impurities: Elute at solvent front (
). -
Target Ester: Likely
in 10-15% EtOAc/Hexane . -
Polar impurities (Acids/Alcohols): Remain near baseline (
).
Flash Chromatography Protocol
This protocol uses a Linear Gradient , which is generally superior to isocratic runs for removing closely eluting impurities in fluorinated intermediates.
Materials:
-
Stationary Phase: Silica Gel 60 (40–63
m particle size). -
Mobile Phase A: n-Hexane (or n-Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).[1]
-
Column Size: Calculate based on crude mass (Ratio 1:30 to 1:50 silica-to-sample).
Step-by-Step Workflow:
-
Column Equilibration:
-
Flush column with 3 Column Volumes (CV) of 100% Hexane.
-
Why? This removes air and neutralizes the heat of adsorption, preventing "cracking" of the silica bed when the sample is introduced.
-
-
Sample Loading (Dry Load Method - Preferred):
-
Dissolve crude oil in minimal Dichloromethane (DCM).
-
Add Celite 545 or Silica Gel (1:2 ratio by weight of sample).
-
Evaporate solvent completely on a rotovap until a free-flowing powder remains.
-
Load this powder on top of the equilibrated column.
-
Scientific Logic:[2][3][4] Liquid loading of oils often leads to "fingering" or channeling, widening the bands. Dry loading ensures a tight, uniform start band.
-
-
Elution Gradient:
-
0–2 CV: 100% Hexane (Elutes highly non-polar grease/impurities).
-
2–10 CV: Linear ramp from 0% to 15% EtOAc.
-
10–15 CV: Hold at 15% EtOAc (Target compound usually elutes here).
-
15+ CV: Flush with 50% EtOAc to remove polar baseline material.
-
-
Fraction Collection:
-
Collect fractions of approx. 0.2 CV size (e.g., 10-15 mL for a 40g column).
-
Monitor via UV at 254 nm and 280 nm.
-
Visualization of Workflow
The following diagram illustrates the decision logic and workflow for purifying this specific fluorinated ester.
Figure 1: Logical workflow for the purification of fluorinated phenylpropanoates, emphasizing the critical TLC decision point and loading strategy.
Troubleshooting & Expert Tips
Issue 1: "Tailing" or Streaking on TLC/Column
-
Cause: Residual carboxylic acid (starting material) or hydrolysis of the ester on acidic silica.
-
Solution: Add 1% Triethylamine (TEA) to the column equilibration solvent. This neutralizes the silica's acidic sites. Note: Do not use TEA if your compound is base-sensitive, though this ester is generally stable.
Issue 2: Co-elution with Non-Fluorinated Analog
-
Scenario: If the starting material was a mixture of fluorinated and non-fluorinated cinnamic acids.
-
Solution: Change selectivity (selectivity
). Switch the mobile phase modifier from EtOAc to Dichloromethane (DCM) or Toluene . The - interactions between Toluene and the electron-deficient fluorinated ring often differ significantly from the non-fluorinated ring, improving separation.
Issue 3: Compound "Disappears" (Volatility)
-
Cause: While the boiling point is high (>200°C), fluorinated esters can have high vapor pressures and form azeotropes during rotary evaporation.
-
Solution: Do not use high vacuum (< 10 mbar) for extended periods at high heat. Stop evaporation once the solvent is removed.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1][5] Rapid chromatographic technique for preparative separations with moderate resolution.[1][5] Journal of Organic Chemistry, 43(14), 2923–2925.[1]
-
Fair, J. D., & Kormos, C. M. (2008). Flash chromatography of esters: General methods and solvent selection. Journal of Chromatography A, 1211(1-2), 49-54.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl 3-phenylpropanoate (Analogous Structure). PubChem. [Link]
Sources
Application Note: Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate in Fragment-Based Drug Design (FBDD)
Abstract
This guide details the application of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (ETP) as a high-value fluorinated scaffold in Fragment-Based Drug Design (FBDD). While often categorized as a synthetic intermediate for calcimimetics (e.g., Cinacalcet), this molecule represents a "privileged structure" in modern FBDD libraries due to its unique combination of a flexible propanoate linker, a lipophilic phenyl core, and a trifluoromethyl (
Introduction: The Fluorine Advantage in FBDD
In the landscape of fragment-based discovery, the incorporation of fluorine atoms into library members has shifted from a novelty to a necessity. The
-
Biophysical Spy: The
nucleus is highly sensitive to changes in the local chemical environment upon protein binding, offering a wide chemical shift range and zero background signal in biological media. -
Pharmacophoric Anchor: The
group is lipophilic and electron-withdrawing.[1] It often occupies hydrophobic pockets (e.g., replacing a methyl or chloro group) while modulating the pKa of nearby functional groups (metabolic stability).
Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is particularly valuable because the ethyl ester masks the polar carboxylate, allowing the fragment to penetrate cell membranes for cell-based assays and preventing non-specific electrostatic sticking in biophysical assays.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value | Significance in FBDD |
| Molecular Weight | 246.23 Da | Ideal Fragment (<300 Da) |
| cLogP | ~3.2 | High lipophilicity; probes hydrophobic pockets |
| H-Bond Donors | 0 | Good membrane permeability |
| H-Bond Acceptors | 2 (Ester) | Interaction points for Ser/Thr residues |
| Rotatable Bonds | 5 | Flexible linker allows induced fit |
| TPSA | 26.3 Ų | Low polar surface area |
Experimental Protocols
Protocol A: High-Purity Synthesis for Screening Libraries
Objective: Synthesize ETP with >99% purity to prevent false positives in NMR screening caused by paramagnetic impurities or reactive intermediates.
Mechanism: Catalytic hydrogenation of Ethyl 3-(trifluoromethyl)cinnamate. This route is preferred over Heck coupling for screening libraries to avoid residual palladium contamination which interferes with NMR.
Materials:
-
Ethyl 3-(trifluoromethyl)cinnamate (Precursor)
-
10% Pd/C (Catalyst)
-
Ethanol (Solvent, HPLC grade)
-
Hydrogen gas (
)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of Ethyl 3-(trifluoromethyl)cinnamate in 100 mL of anhydrous ethanol in a pressure vessel.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with
three times. Pressurize to 30 psi (2 bar) and stir at room temperature (25°C) for 4 hours.-
Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The disappearance of the alkene spot indicates completion.
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL ethanol.
-
Purification: Concentrate the filtrate under reduced pressure.
-
Polishing: Although the crude is often pure, pass through a short silica plug (eluent: 5% EtOAc in Hexane) to remove trace polar impurities.
-
QC: Verify structure via
-NMR and purity via LC-MS.
Protocol B: -NMR Fragment Screening (Ligand-Observed)
Objective: Detect binding of ETP to a target protein (e.g., Bcl-2 family or MDM2) using the
Rationale: Ligand-observed NMR detects changes in the relaxation properties (T2) or chemical shift of the ligand when it transiently binds to the protein.
Assay Setup:
-
Buffer Preparation: 50 mM Phosphate buffer (pH 7.4), 100 mM NaCl, 10%
. Note: Avoid BSA or detergents initially as they may sequester the lipophilic fragment. -
Sample Preparation:
-
Experimental Tube: 500
M ETP + 10 M Target Protein (50:1 Ligand:Protein ratio). -
Reference Tube: 500
M ETP (No protein). -
Control Tube: 500
M ETP + 10 M Non-binding protein (to rule out non-specific binding).
-
-
Data Acquisition:
-
Instrument: 500 MHz or 600 MHz NMR with a fluorine-sensitive probe.
-
Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence to filter out broad protein signals and measure T2 relaxation.
-
Scans: 128–256 scans.
-
-
Analysis:
-
Overlay the spectra of the Experimental and Reference tubes.
-
Hit Criteria: A significant reduction in peak intensity (line broadening) or a chemical shift perturbation (>0.05 ppm) in the presence of the protein indicates binding.
-
Calculation: % Binding Effect =
. A reduction >30% is typically considered a validated hit.
-
Hit-to-Lead Optimization Strategy
Once ETP is identified as a binder, the "Fragment Growth" phase begins. The ester functionality is the primary vector for expansion.
Pathway Logic
-
Hydrolysis (Acid Formation): The ethyl ester is hydrolyzed to the free acid (3-(3-(trifluoromethyl)phenyl)propanoic acid). This reveals a negative charge, often increasing affinity by forming salt bridges with Arginine or Lysine residues in the pocket.
-
Amide Coupling (Growth): The acid is converted to an amide to reach adjacent sub-pockets.
Workflow Diagram
The following diagram illustrates the decision matrix for optimizing the ETP fragment.
Figure 1: Fragment-Based Drug Design workflow utilizing the ETP scaffold. The process moves from library screening to chemical elaboration via the ester handle.
Mechanistic Insight: The "Magic Methyl" vs. Trifluoromethyl
In FBDD, a common optimization step is replacing a methyl group with a trifluoromethyl group.
-
Volume:
is significantly larger than (approx. 2x volume), occupying more space in the hydrophobic pocket. -
Electronic Effect: The strong electron-withdrawing nature of
on the phenyl ring reduces the electron density of the aromatic system. This can strengthen -stacking interactions with electron-rich amino acids (e.g., Trp, Phe) in the target protein. -
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol), protecting the phenyl ring from metabolic oxidation (P450 metabolism) at the meta-position.
Chemical Space Visualization
Figure 2: Pharmacophoric dissection of the ETP molecule. The -CF3 group acts as the anchor, while the ester acts as the handle for medicinal chemistry evolution.
References
-
Dalvit, C., et al. (2016). "Applications of 19F-NMR in Fragment-Based Drug Discovery." Journal of Medicinal Chemistry.
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: a practical approach." Nature Reviews Drug Discovery.
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Google Patents. (2015). "Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcet hydrochloride intermediate." CN104693020A.
-
Mayer, M., & Meyer, B. (1999).[2] "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition.
Sources
Experimental setup for the reduction of trifluoromethylated cinnamic esters
Application Note: AN-CF3-RED-05
Title: Precision Reduction of
Abstract
The incorporation of trifluoromethyl (
Introduction: The Fluorine Effect
Trifluoromethyl groups are prized in drug discovery for improving metabolic stability and lipophilicity. However, in cinnamic esters, the strong electron-withdrawing nature of the
-
Electrophilic Activation: The
-carbon becomes highly electrophilic, making the substrate susceptible to nucleophilic attack (1,4-addition) rather than the desired 1,2-reduction during hydride treatments. -
Defluorination Risk: Anionic intermediates formed during reduction can undergo
-fluoride elimination, destroying the pharmacophore and generating corrosive HF. -
Catalyst Poisoning: Fluorine lone pairs can non-productively bind to metal centers, requiring electron-rich ligands to maintain catalytic turnover.
Protocol A: Asymmetric Hydrogenation (C=C Reduction)
Objective: Enantioselective reduction of the alkene to yield chiral
Mechanistic Rationale
Rhodium (Rh) complexes utilizing chiral bisphosphine ligands (e.g., Walphos, Josiphos, or DuPhos families) are the "Gold Standard." Unlike Ruthenium, which often requires coordination to a free carboxylic acid, Rh(I) is effective for esters.
-
The Challenge: The electron-deficient alkene coordinates poorly to the metal.
-
The Solution: Use of Trifluoroethanol (TFE) or Methanol as solvent enhances hydrogen bonding interactions and stabilizes the rate-determining step. High hydrogen pressure (20–50 bar) is often required to drive the reaction.
Experimental Workflow Diagram
Figure 1: High-pressure asymmetric hydrogenation workflow emphasizing inert handling.
Step-by-Step Protocol
Reagents:
-
Substrate: Ethyl
-trifluoromethylcinnamate (1.0 equiv). -
Pre-catalyst:
(1 mol%). -
Ligand:
-Josiphos (1.1 mol%). -
Solvent: Anhydrous TFE or MeOH (Degassed).
-
Gas: Hydrogen (
), UHP grade.
Procedure:
-
Catalyst Formation (In Glovebox): In a vial, mix
and the chiral ligand in 1 mL of degassed solvent. Stir for 30 min to form the active orange/red complex. -
Substrate Loading: Dissolve the cinnamic ester in the remaining solvent (0.1 M final concentration) and add to the catalyst solution.
-
Pressurization: Transfer the vial to a high-pressure autoclave (e.g., Parr reactor). Seal and remove from the glovebox.
-
Purge: Purge the autoclave lines with
three times (do not vacuum purge the solution to avoid solvent loss). -
Reaction: Pressurize to 30 bar (435 psi) . Stir at room temperature for 24 hours.
-
Workup: Carefully vent
in a fume hood. Concentrate the solution under reduced pressure. -
Purification: Pass through a short plug of silica gel (eluent: Hexanes/EtOAc) to remove catalyst residues.
Protocol B: Selective 1,2-Reduction (Ester to Alcohol)
Objective: Reduction of the ester to an allylic alcohol without reducing the alkene or causing defluorination.
Mechanistic Rationale
The
-
Risk: "Soft" hydrides or higher temperatures promote conjugate addition (1,4-attack), destroying the double bond.
-
Solution: Use DIBAL-H (Diisobutylaluminum hydride) at -78°C .[1] DIBAL-H acts as a Lewis acid, coordinating to the carbonyl oxygen (1,2-attack) preferentially over the alkene.
Selectivity Logic Diagram
Figure 2: Kinetic control pathways for DIBAL-H reduction.
Step-by-Step Protocol
Reagents:
-
Substrate: 1.0 equiv.
-
Reagent: DIBAL-H (1.0 M in Toluene/Hexane), 2.2 equiv.
-
Solvent: Anhydrous
or Toluene.
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add substrate and solvent (0.2 M).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.
-
Addition: Add DIBAL-H dropwise via syringe pump over 30 mins. Crucial: Maintain internal temp < -70°C.
-
Monitoring: Stir at -78°C for 2 hours. Monitor by TLC.[1] Do not warm to RT until quenching is intended.
-
Quench (Fieser Method):
-
Dilute with ether at -78°C.
-
Add water (1 mL per g DIBAL).
-
Add 15% NaOH (1 mL per g DIBAL).
-
Add water (3 mL per g DIBAL).
-
-
Workup: Warm to RT. Add anhydrous
to the granular precipitate. Stir 15 mins. Filter through Celite.[1]
Analytical Validation & Troubleshooting
Comparative Reagent Table
| Reagent | Target Product | Selectivity Risk | Safety Hazard |
| Saturated Ester (Chiral) | Low (High chemoselectivity) | High Pressure, Flammable Gas | |
| DIBAL-H (-78°C) | Allylic Alcohol | Medium (Temp dependent) | Pyrophoric, Gel formation |
| Saturated Alcohol | High (Reduces C=C and C=O) | Vigorous reaction, Defluorination | |
| Allylic Alcohol | Low (Luche conditions) |
Self-Validating QC Checklist
-
NMR: This is your primary diagnostic tool.
-
Signal Shift:
- on alkene ( ppm) vs. alkane ( ppm). -
Defluorination: Look for fluoride ion peak (
ppm) or new complex multiplets indicating HF elimination.
-
-
Chiral HPLC: Use columns like Chiralcel OD-H or AD-H to determine Enantiomeric Excess (ee) for Method A.
References
-
Ma, J. A., & Cahard, D. (2004). Asymmetric synthesis of trifluoromethylated compounds. Chemical Reviews, 104(12), 6119-6146.
-
Dong, K., Li, Y., Wang, Z., & Ding, K. (2013).[2] Catalytic asymmetric hydrogenation of
- - or - -substituted acrylic acids using rhodium(I) complexes.[2] Angewandte Chemie International Edition, 52(52), 14191-14195.[2] -
Organic Chemistry Portal. (n.d.). Reduction of Esters to Alcohols.[3][4][5] Organic Chemistry Portal.
-
University of Pittsburgh EH&S. (2012). Hydrogenation Reactions Safety Manual.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Catalytic asymmetric hydrogenation of α-CF3- or β-CF3-substituted acrylic acids using rhodium(I) complexes with a combination of chiral and achiral ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Characterization of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Trifluoromethyl Group in Medicinal Chemistry
The introduction of a trifluoromethyl (-CF₃) group into an organic molecule can profoundly alter its physicochemical and biological properties. This "fluorine factor" is a cornerstone of modern drug design, often enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets.[1] Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate and its derivatives represent a class of compounds with significant potential in medicinal chemistry and agrochemical research, serving as versatile building blocks for the synthesis of more complex bioactive molecules.[2] The trifluoromethylphenyl moiety, in particular, is a privileged scaffold in a variety of pharmacologically active compounds, including anticancer and anti-inflammatory agents.[2][3][4]
This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and potential derivatization of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate, designed to empower researchers in their drug discovery and development endeavors.
Synthesis Pathway: From Precursor to Final Product
The synthesis of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is a multi-step process that begins with the formation of its carboxylic acid precursor, 3-(3-(trifluoromethyl)phenyl)propanoic acid. This is followed by an esterification reaction.
Caption: Synthetic route to Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate.
Protocol 1: Synthesis of 3-(3-(trifluoromethyl)phenyl)propanoic Acid
This protocol is adapted from a patented method for the preparation of the key intermediate for Cinacalcet hydrochloride.
Principle: This step involves the catalytic hydrogenation of m-trifluoromethyl cinnamic acid. The double bond in the cinnamic acid derivative is reduced using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Materials:
-
m-Trifluoromethyl cinnamic acid
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Ethyl Acetate)
-
Hydrogen gas source
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., Buchner funnel, Celite®)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve m-trifluoromethyl cinnamic acid in the chosen solvent.
-
Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst can typically be around 1-5 mol% relative to the substrate.
-
Seal the vessel and purge the system with an inert gas to remove any oxygen.
-
Introduce hydrogen gas to the vessel, maintaining a slight positive pressure.
-
Stir the reaction mixture vigorously at room temperature for 16-20 hours, or until reaction completion is confirmed by a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(3-(trifluoromethyl)phenyl)propanoic acid.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., petroleum ether, hexane, or cyclohexane) at low temperature.
Expected Yield: 81-85%
Protocol 2: Synthesis of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate via Fischer Esterification
Principle: The Fischer esterification is a classic and reliable method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst.[2][5] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used.[6]
Materials:
-
3-(3-(trifluoromethyl)phenyl)propanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-(3-(trifluoromethyl)phenyl)propanoic acid in an excess of anhydrous ethanol. The ethanol serves as both a reactant and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution (typically a few drops to 0.1 equivalents).
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours.[7] The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.[7]
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Characterization of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
| Technique | Expected Features for Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), two methylene groups of the propanoate chain (triplets around 2.6 and 2.9 ppm), and the aromatic protons of the trifluoromethylphenyl ring (multiplets in the range of 7.3-7.6 ppm). |
| ¹³C NMR | Resonances for the ethyl group carbons, the methylene carbons of the propanoate chain, the carbonyl carbon of the ester (around 172 ppm), and the aromatic carbons, including the carbon attached to the -CF₃ group which will appear as a quartet due to C-F coupling.[8] |
| ¹⁹F NMR | A singlet for the -CF₃ group, typically in the region of -60 to -65 ppm relative to CFCl₃.[9] The chemical shift is sensitive to the electronic environment. |
| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₂H₁₃F₃O₂ = 246.22 g/mol ). Fragmentation patterns would likely show loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragments. |
| Infrared (IR) | A strong absorption band for the C=O stretch of the ester group around 1735 cm⁻¹. C-F stretching bands for the -CF₃ group are expected in the region of 1350-1100 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. |
Protocol 3: NMR Sample Preparation and Analysis
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. ¹H, ¹³C, and ¹⁹F NMR are particularly informative for fluorinated compounds.[10]
Materials:
-
Synthesized Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the purified compound (5-10 mg) in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.
-
For ¹⁹F NMR, a reference standard such as hexafluorobenzene (C₆F₆) can be used.
-
Process the spectra to obtain chemical shifts (δ), coupling constants (J), and integration values.
Derivatives and Their Potential Applications
The core structure of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate can be readily modified to generate a library of derivatives with potentially enhanced or novel biological activities.
Caption: Potential derivatization pathways for Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate.
Application Note 1: Synthesis of Amide and Hydrazide Derivatives
The ester functionality of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is a versatile handle for creating amide and hydrazide derivatives. These functional groups are prevalent in many biologically active molecules.
-
Amide Synthesis: Reaction with various primary or secondary amines in the presence of a suitable catalyst or by converting the ester to the corresponding acyl chloride followed by amination can yield a range of N-substituted amides. These derivatives have shown potential as anticancer and anti-angiogenic agents.[3]
-
Hydrazide Synthesis: Treatment with hydrazine hydrate can convert the ester into the corresponding hydrazide. Hydrazides are important intermediates for the synthesis of various heterocyclic compounds with potential antimicrobial and other biological activities.
Application Note 2: Exploration of Biological Activities
Derivatives of trifluoromethyl-containing phenylpropanoates have been investigated for a range of biological activities:
-
Anticancer Activity: The trifluoromethyl group is a common feature in many anticancer drugs.[4] Derivatives of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate could be screened for their cytotoxic effects against various cancer cell lines.
-
Antimicrobial and Antifungal Activity: The incorporation of a trifluoromethylphenyl group has been shown to enhance the antimicrobial and antifungal properties of various scaffolds.[1][11]
-
Enzyme Inhibition: The specific stereochemistry and electronic properties imparted by the trifluoromethyl group can lead to potent and selective enzyme inhibitors.[12]
Conclusion
Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is a valuable building block in medicinal chemistry, offering a scaffold that combines the beneficial properties of the trifluoromethyl group with the reactivity of an ester. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize, characterize, and further explore the potential of this compound and its derivatives in the development of novel therapeutic and agrochemical agents. The strategic incorporation of the trifluoromethyl moiety continues to be a powerful tool in the design of next-generation bioactive molecules.
References
-
MySkinRecipes. Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). [Link]
-
FooDB. Showing Compound Ethyl 3-phenylpropanoate (FDB020143). (2010-04-08). [Link]
-
J&K Scientific LLC. Fischer Esterification. (2025-02-23). [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. [Link]
-
ACS Publications. Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry | The Journal of Organic Chemistry. (2026-02-03). [Link]
-
PubMed. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. [Link]
-
PubMed. Discovery of Natural Ethyl 3-Phenyl-2,3-dibromopropionate as an Antifungal Scaffold with Excellent Potency against Phytopathogenic Fungi. (2026-01-18). [Link]
-
PMC. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022-01-13). [Link]
-
PubMed. Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids. [Link]
-
Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate-科华智慧 - 创新药物研发. [Link]
-
ResearchGate. In Vitro Enzyme Inhibition Potentials and Antioxidant Activity of Synthetic Flavone Derivatives. (2025-05-28). [Link]
-
ResearchGate. New Fluoro‐ and Trifluoromethyl‐Substituted Trimethoxychalcones as Anticancer Agents: Synthesis, Bio‐evaluation, and Computational Studies | Request PDF. (2023-08-23). [Link]
-
Open Access LMU. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. [Link]
-
Pearson+. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep. [Link]
-
PMC. Computational studies of a series of 2-substituted phenyl-2-oxo-, 2-hydroxyl- and 2-acylloxyethylsulfonamides as potent anti-fungal agents. [Link]
-
ResearchGate. ¹H- and ¹⁹F-NMR spectra images of (E)-ethyl.... [Link]
-
AZoM.com. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017-12-18). [Link]
-
Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024-10-04). [Link]
-
MedChemComm (RSC Publishing). Synthesis and antitumor activity of fluorouracil – oleanolic acid/ursolic acid/glycyrrhetinic acid conjugates. [Link]
-
ETHYL PROPIONATE NMR, carbonyl is dad and oxygen mom, a methyl gets more attention. (2014-07-24). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate [myskinrecipes.com]
- 3. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-phenylpropanoate | CAS#:2021-28-5 | Chemsrc [chemsrc.com]
- 7. Showing Compound Ethyl 3-phenylpropanoate (FDB020143) - FooDB [foodb.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Natural Ethyl 3-Phenyl-2,3-dibromopropionate as an Antifungal Scaffold with Excellent Potency against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Challenges in the Purification of Fluorinated Organic Compounds
Welcome to the technical support center for the purification of fluorinated organic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often counterintuitive challenges associated with purifying molecules containing fluorine. The distinct physicochemical properties imparted by fluorine—such as high electronegativity, unique polarity, and potential for "fluorous" interactions—necessitate specialized purification strategies.
This resource provides in-depth, troubleshooting-focused answers to common problems, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to make informed decisions, optimize your purification workflows, and resolve challenging separations.
Section 1: Chromatographic Purification Challenges
Chromatography is the most common purification technique, yet fluorinated compounds often exhibit atypical behavior on standard stationary phases. This section addresses the most frequent issues encountered in both normal and reverse-phase chromatography.
Frequently Asked Questions (Chromatography)
Q1: My fluorinated compound is showing poor peak shape and co-eluting with impurities on a standard C18 column. What is happening?
A1: This is a classic problem. The unique properties of the C-F bond can lead to unexpected retention behavior and selectivity on traditional octadecylsilane (ODS) or C18 columns.
-
The "Polar Hydrophobicity" Paradox: Fluorine is the most electronegative element, creating a strong dipole in the C-F bond.[1][2] However, the electron density is tightly held by the fluorine atom, making it a poor hydrogen bond acceptor.[3] This creates a molecule that can be simultaneously hydrophobic (due to the overall electron cloud) and have a high dipole moment, a property sometimes called "polar hydrophobicity."[3] On a C18 phase, which separates primarily based on hydrophobic interactions, fluorinated molecules may not partition as effectively or predictably as their non-fluorinated analogs, leading to poor resolution.
-
Altered Selectivity: Fluorinated compounds often exhibit altered selectivity compared to their hydrocarbon counterparts. On a standard C18 column, it's common for a fluorinated analog to be more retentive than the non-fluorinated parent compound due to an increase in overall hydrophobicity.[4] However, this doesn't always translate to better separation from closely-related impurities.
Troubleshooting Guide: Improving Reverse-Phase Separations
If you are facing challenges with a C18 column, the solution often lies in changing the stationary phase to one that can engage in different types of molecular interactions.
Solution 1: Switch to a Fluorinated Stationary Phase
Specialized fluorinated HPLC phases provide alternative and often complementary separation mechanisms to C18.[5] They are the recommended first choice for difficult separations of fluorinated compounds.
| Stationary Phase Type | Typical Structure | Primary Interaction Mechanisms | Best For... |
| Pentafluorophenyl (PFP) | Phenyl ring with 5 fluorine atoms | π-π interactions, dipole-dipole, charge transfer, shape selectivity.[6] | Aromatic and unsaturated fluorinated compounds, positional isomers, halogenated compounds. |
| Fluoroalkyl ("F-Alkyl") | e.g., -Si-(CH₂)₂-C₈F₁₇ | Fluorous-fluorous interactions, enhanced shape selectivity.[6] | Highly fluorinated compounds (fluorous-tagged molecules), separating fluorinated from non-fluorinated analytes. |
Solution 2: Employ "Hetero-Pairing" of Column and Eluent
Excellent separation can be achieved by pairing a standard hydrocarbon column (like C8 or C18) with a fluorinated eluent.[4] This is a cost-effective strategy if you do not have dedicated fluorinated columns.
-
Mechanism: Fluorinated alcohol modifiers, such as 2,2,2-trifluoroethanol (TFE), adsorb to the surface of the C18 stationary phase. This changes the surface energy and creates a new, "pseudo-fluorinated" stationary phase that can better differentiate between molecules based on their fluorine content.[5]
-
Practical Application: Optimal separation of fluorinated amphiphiles has been demonstrated by pairing a C8 column with a TFE-modified mobile phase.[7]
Q2: My compound is acid-sensitive and appears to be decomposing on my silica gel flash chromatography column. How can I purify it?
A2: This is a common issue, as silica gel is inherently acidic and can catalyze the degradation of sensitive molecules. This is particularly relevant for fluorinated compounds where the C-F bond might be labile, for example, in monofluorinated compounds with a nearby intramolecular nucleophile.[8]
Troubleshooting Guide: Purifying Acid-Sensitive Fluorinated Compounds
Solution 1: Use an Alternative Stationary Phase
If the separation is not overly complex, consider switching to a more neutral or basic stationary phase.
-
Alumina: Available in neutral and basic grades, it is a good alternative for many compounds.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.
Solution 2: Deactivate the Silica Gel
For more challenging separations that require the resolving power of silica, you can deactivate the column to reduce its acidity.
Experimental Protocol: Deactivation of Silica Gel with Triethylamine
This protocol describes a common method for neutralizing the acidic sites on silica gel for flash chromatography.[9]
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether) as you normally would for packing a column.
-
Add Deactivating Agent: To the slurry, add a small amount of triethylamine (TEA). A typical starting concentration is 0.1% to 1% (v/v) of the total slurry volume.
-
Equilibrate: Gently stir or swirl the slurry for 5-10 minutes to ensure the TEA is evenly distributed and has time to neutralize the acidic silanol groups.
-
Pack the Column: Pack the column with the deactivated silica slurry as usual.
-
Prepare the Eluent: It is crucial to also add the same concentration of TEA (e.g., 0.1% - 1%) to the mobile phase you will use for the elution. This maintains the deactivated state of the column throughout the purification.
-
Run the Chromatography: Load your sample and run the flash chromatography. Monitor fractions as usual.
-
Causality: The lone pair of electrons on the nitrogen atom of triethylamine acts as a base, neutralizing the acidic silanol (Si-OH) groups on the surface of the silica gel. By adding TEA to the eluent, you ensure that the column remains neutralized during the entire separation process, preventing on-column degradation of your acid-sensitive compound.
Q3: How do I remove residual, highly polar fluorinating agents or their byproducts (e.g., HF) from my reaction mixture?
A3: Removing acidic and highly polar residues is critical. While a simple aqueous wash is often the first step, it can introduce water, which may be difficult to remove from certain fluorinated compounds.[10]
Troubleshooting Guide: Removing Fluorinating Agent Residues
Solution 1: Non-Aqueous Acid Scavenging
A patented method describes the use of amines to sequester acidic impurities like HF, phosgene, or SO₂Cl₂ by forming non-volatile salts, which can then be separated by distillation.[10] This principle can be adapted for chromatographic purification.
-
Treatment: After the reaction, add a basic amine (e.g., triethanolamine) to the crude mixture to neutralize and form salts with the acidic byproducts.
-
Filtration/Chromatography: The resulting non-volatile salts can often be removed by passing the mixture through a short plug of silica or by standard column chromatography.
Solution 2: Fluorous Solid-Phase Extraction (F-SPE)
If your target molecule has been synthesized using a fluorous tag, F-SPE is an exceptionally powerful purification method. This technique separates molecules based on their affinity for a fluorinated stationary phase (fluorous silica gel).[11][12]
Experimental Protocol: General Fluorous Solid-Phase Extraction (F-SPE)
-
Cartridge Equilibration: Condition a fluorous silica gel cartridge with a fluorophobic solvent (e.g., 80:20 MeOH/H₂O or MeCN). Then, equilibrate with a fluorophilic solvent (e.g., perfluorohexane or a fluorinated ether).
-
Sample Loading: Dissolve the crude reaction mixture in a minimum amount of a solvent that ensures solubility and load it onto the cartridge.
-
Elution of Non-Fluorous Components: Wash the cartridge with a fluorophobic solvent (e.g., methanol/water or acetonitrile). Non-fluorous and less-fluorous components, including many reagent byproducts, will elute.
-
Elution of Fluorous Product: Switch the eluent to a highly fluorophilic solvent (e.g., perfluorohexane, trifluorotoluene, or a fluorous ether) to elute your tagged product.
-
Tag Cleavage & Final Purification: After collecting the purified tagged compound, cleave the fluorous tag according to your synthetic route. A final, simple filtration or extraction is often sufficient to remove the cleaved tag.
Section 2: Distillation and Crystallization
For volatile or crystalline compounds, distillation and crystallization are primary purification methods. However, fluorination introduces specific challenges to both techniques.
Frequently Asked Questions (Distillation & Crystallization)
Q4: I am trying to separate two volatile fluorinated compounds by distillation, but they seem to have the same boiling point. What can I do?
A4: You are likely encountering an azeotrope. Fluorinated hydrocarbons frequently form azeotropes—mixtures that boil at a constant temperature and have a constant composition, making separation by simple distillation impossible.[13] This is a well-documented challenge in the fluorocarbon industry.
Troubleshooting Guide: Breaking Fluorinated Azeotropes
-
General Procedure:
-
The azeotropic mixture is fed into a distillation column.
-
The entrainer (a high-boiling solvent) is introduced at a higher point in the column.
-
As the entrainer flows down, it interacts with the mixture, increasing the relative volatility of one component.
-
The more volatile component can now be separated and collected as the distillate.
-
The less volatile component exits with the entrainer from the bottom of the column and is separated in a second distillation step.
-
Q5: I am struggling to crystallize my fluorinated compound. It either oils out or forms a powder. Do you have any tips?
A5: Crystallization of fluorinated compounds can be challenging due to their unique intermolecular forces and packing behaviors.
-
Altered Crystal Packing: Fluorine substitution can dramatically alter how molecules pack in a crystal lattice. Unlike strong, directional hydrogen bonds, C-F···F-C interactions are often weak and can even be repulsive.[15][16] This can frustrate efficient packing and lead to the formation of multiple polymorphs (different crystal forms) or prevent crystallization altogether.[17][18]
-
Solvent Choice is Critical: The ideal crystallization solvent should dissolve the compound when hot but not when cold.[19] For fluorinated compounds, conventional solvent intuition may not apply. Their "polar hydrophobicity" means they may be poorly soluble in very non-polar solvents (like hexanes) and also in very polar, protic solvents (like water), preferring solvents of intermediate polarity or those capable of dipole-dipole interactions.
Troubleshooting Guide: Crystallization of Fluorinated Compounds
-
Systematic Solvent Screening: Do not rely on just one or two solvents. Screen a wide range of solvents with varying polarities. Good starting points often include:
-
Ethers: Diethyl ether, MTBE
-
Esters: Ethyl acetate
-
Aromatics: Toluene (preferred over benzene for safety and less disorder in the crystal lattice)[20]
-
Halogenated Solvents: Dichloromethane (note: high volatility can lead to rapid crashing out)[20]
-
Fluorinated Solvents: While less common, solvents like trifluorotoluene can be excellent for promoting crystallization through fluorous-fluorous interactions.
-
-
Use a Mixed-Solvent System (Vapor Diffusion or Layering): This is often the most successful method.
-
Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent (e.g., ethyl acetate or DCM). Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., hexanes or pentane) in which the compound is insoluble. The slow diffusion of the poor solvent's vapor into the good solvent gradually lowers the solubility, promoting slow, controlled crystal growth.[20]
-
Solvent Layering: Carefully layer the poor solvent on top of a solution of your compound in the good solvent. This technique relies on slow diffusion at the interface of the two miscible liquids.[20]
-
-
Embrace Polymorphism: Be aware that fluorination can lead to polymorphism, where different crystal forms are obtained from different solvents.[18] If you get a poor-quality solid from one solvent, do not give up. Try a different solvent system, as it may favor a different, more stable, and well-defined crystal lattice.
References
-
Ritter, T. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3419–3432. [Link]
-
Ritter, T. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC. [Link]
-
Pharmaceutical Technology. (2012). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 36(7). [Link]
-
EPFL. (n.d.). Guide for crystallization. [Link]
-
Dolan, J. W. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 20(6), 524–531. [Link]
- Googge, F. M. (1963). U.S. Patent No. 3,101,304. Washington, DC: U.S.
-
Li, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry. [Link]
-
Qin, Z., et al. (2012). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS): identification and quantification of novel fluorinated organic compounds in environmental and biological samples. Analytical Chemistry, 84(14), 6213-9. [Link]
-
Paraskevov, A. V., et al. (2020). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. CrystEngComm, 22(3), 443-450. [Link]
-
Gao, J., et al. (2006). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. PMC. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-1000. [Link]
-
Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC. [Link]
- Dailey, Jr., W. P. (1934). U.S. Patent No. 1,946,195. Washington, DC: U.S.
- Daikin Industries, Ltd. (1998).
-
Yu, Q., et al. (2011). Adsorption of Perfluorinated Compounds onto Activated Carbon and Activated Sludge. Journal of Environmental Engineering, 137(10), 934-940. [Link]
-
Cook, C. J., et al. (2022). Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals. Crystal Growth & Design, 22(12), 7389-7400. [Link]
-
Unknown. (n.d.). Crystallization Solvents.pdf. [Link]
- Googge, F. M. (1963). U.S. Patent No. 3,101,304. Washington, DC: U.S.
-
Zhang, W., et al. (2006). 96-Well Plate-to-Plate Gravity Fluorous Solid-Phase Extraction (F-SPE) for Solution-Phase Library Purification. ACS Combinatorial Science, 8(3), 216-220. [Link]
-
Wang, Y., et al. (2020). A vapor phase side stream intensified extractive distillation process for separation of azeotropic mixture 2, 2, 2-trifluoroethanol and water. ResearchGate. [Link]
-
Unknown. (2012). Solvent Systems for Crystallization and Polymorph Selection. ResearchGate. [Link]
-
Gladysz, J. A., & Curran, D. P. (2002). New fluorous/organic biphasic systems achieved by solvent tuning. PMC. [Link]
-
Dinglasan, M. J. A., et al. (2006). Significant residual fluorinated alcohols present in various fluorinated materials. Environmental Science & Technology, 40(5), 1445-1450. [Link]
-
Tang, C. Y., et al. (2008). Adsorption of perfluorinated compounds on thin-film composite polyamide membranes. ResearchGate. [Link]
-
Gushchin, P., et al. (2021). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. Molecules, 26(15), 4478. [Link]
-
Metrangolo, P., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Chemical Science, 10(20), 5344-5355. [Link]
-
Chemguide. (n.d.). electronegativity - polar bonds in organic compounds. [Link]
-
Dolan, J. W. (2018). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part 1: Contemporary Reversed-Phase Protein Separations. LCGC North America, 36(8), 500-505. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 3630C: Silica Gel Cleanup. [Link]
-
Kurakula, U., et al. (2025). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. ResearchGate. [Link]
-
Togo, H. (2018). A third generation of radical fluorinating agents based on N-fluoro-N-arylsulfonamides. ResearchGate. [Link]
-
Wikipedia. (n.d.). Azeotropic distillation. [Link]
-
O'Hagan, D. (2008). Fluorine in Crystal Engineering ? The Little Atom That Could. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Kuhnast, B., et al. (2012). Retention of [18F]fluoride on reversed phase HPLC columns. ResearchGate. [Link]
-
Zhang, W., et al. (2004). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. PMC. [Link]
-
Al-Badran, S., & Al-Taie, H. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]
-
Kiss, A. A., & Ignat, R. M. (2023). Recent Advances in Extractive Distillation. MDPI. [Link]
-
Wikipedia. (n.d.). Chemical polarity. [Link]
-
Padwa, A., & Krumpe, K. E. (1991). Furan, 5-heptyl-3-methyl-2-pentyl. Organic Syntheses, 70, 193. [Link]
-
Sentellas, S., & El-Kaïssi, M. (2012). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
-
Li, Q., et al. (2020). Fluoride removal using a chelating resin containing phosphonic-sulfonic acid bifunctional group. Journal of Colloid and Interface Science, 560, 636-645. [Link]
-
University of Manchester. (2020, April 19). Introduction to Azeotropic Distillation [Video]. YouTube. [Link]
-
Stoll, D. R. (2018). Tips, tricks, and troubleshooting for separations of biomolecules, part 1: Contemporary reversed-phase protein separations. ResearchGate. [Link]
-
Li, Y., et al. (2007). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. [Link]
-
Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?[Link]
-
Zhang, W. (2004). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). ResearchGate. [Link]
-
Johnson, A. C., & Bobba, S. (2021). Fluorinated Surfactant Adsorption on Mineral Surfaces: Implications for PFAS Fate and Transport in the Environment. MDPI. [Link]
-
ResearchGate. (2019). Deactivation of silica gel?[Link]
Sources
- 1. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Adsorption mechanism of different organic chemicals on fluorinated carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
- 11. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 15. mdpi.com [mdpi.com]
- 16. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. unifr.ch [unifr.ch]
Alternative catalysts for the reduction of electron-deficient double bonds
Topic: Alternative Catalysts for the Reduction of Electron-Deficient Double Bonds Ticket Status: Open Support Level: Tier 3 (Senior Scientific Review)
Welcome to the Advanced Reduction Support Center
User Advisory: You are accessing the technical guide for reducing electron-deficient alkenes (
Standard methods often fail due to:
-
Chemoselectivity Issues: Over-reduction of the carbonyl group or halogen dehalogenation.
-
Stereochemical Control: Lack of enantioselectivity in heterogeneous systems.
-
Safety Profiles: Risks associated with high-pressure hydrogen gas.
This guide details three "Alternative Catalyst" architectures: Biocatalysis (Ene-Reductases) , Copper-Hydride Catalysis , and Organocatalysis (Hantzsch Esters) .
Module 1: Biocatalytic Reduction (Ene-Reductases)
System Overview:
Ene-Reductases (EREDs), particularly the "Old Yellow Enzyme" (OYE) family, utilize a flavin mononucleotide (FMN) cofactor to deliver a hydride to the
Mechanism of Action
The reaction follows a Ping-Pong Bi-Bi mechanism . The enzyme-bound FMN is reduced by a hydride donor (NADPH). The reduced FMN then transfers a hydride to the substrate's
Experimental Protocol: The "Standard Buffer" System
-
Catalyst: OYE1, OYE2, or commercial variants (e.g., from Saccharomyces pastorianus).
-
Cofactor Recycling: Essential. Use Glucose Dehydrogenase (GDH) + Glucose to regenerate NADPH.
-
Solvent: KPi Buffer (pH 7.0) with <5% DMSO cosolvent.
Step-by-Step Workflow:
-
Dissolve substrate (50 mM final) in DMSO.
-
Prepare 100 mM Potassium Phosphate buffer (pH 7.0).
-
Add GDH (5 U/mL), NADP+ (0.1 mM), and Glucose (1.5 equiv).
-
Add Ene-Reductase (1-2 mg/mL crude or 0.1 mg/mL purified).
-
Incubate at 30°C with orbital shaking (do not vortex; enzymes denature at air-liquid interfaces).
Troubleshooting Guide (FAQ)
| Error Code / Symptom | Diagnostic Step | Resolution |
| ERR_STALL_01: Reaction stops at 50% conversion. | Check pH. Gluconic acid (byproduct of GDH) lowers pH, inactivating the enzyme. | Titrate: Add 1M NaOH or use a stronger buffer (e.g., 500 mM KPi). |
| ERR_RACEMIC: Product has low ee% (0-20%). | Is the product configuration unstable? | Check |
| ERR_SOLUBILITY: Substrate precipitates.[1] | Is the substrate highly lipophilic? | Add Cosolvent: Increase DMSO/Isopropanol to 10-20% (check enzyme tolerance first) or use a biphasic system (Buffer/Heptane). |
Visualizing the Catalytic Cycle
Figure 1: The Ene-Reductase catalytic cycle showing the regeneration of FMN via NADPH.
Module 2: Copper-Hydride Catalysis (Cu-H)
System Overview: When water sensitivity or substrate solubility precludes enzymes, Cu-H catalysis is the premier alternative. It utilizes "Stryker’s Reagent" derivatives or, more commonly, in situ generated Cu-H species using silanes (PMHS, PhSiH₃) as the hydride source.
Mechanism of Action
-
Ligand Exchange: Cu(OAc)₂ binds a chiral phosphine ligand (e.g., DTBM-SEGPHOS).
-
Transmetallation: Silane transfers a hydride to Cu, forming L*Cu-H.
-
1,4-Insertion: The Cu-H species inserts into the C=C bond (hydrometalation).
-
Metathesis: The resulting Cu-enolate reacts with silane to release the silyl enol ether (which hydrolyzes to the product) and regenerates L*Cu-H.
Experimental Protocol: The Lipshutz Conditions
-
Catalyst Precursor: Cu(OAc)₂·H₂O (1-5 mol%).
-
Ligand: (R)-DTBM-SEGPHOS or (S)-BINAP (1-5 mol%).
-
Hydride Source: PMHS (Polymethylhydrosiloxane) – Cheap, stable, non-toxic.
-
Solvent: Toluene or THF.
Step-by-Step Workflow:
-
In a glovebox or under Ar: Mix Cu(OAc)₂ and Ligand in Toluene. Stir 15 min to form the complex (solution often turns blue to yellow/orange).
-
Add PMHS (2.0 equiv).
-
Add substrate.[2]
-
Add tert-butanol (1.0 equiv) as a proton source (accelerates turnover).
-
Stir at ambient temperature.[2]
Troubleshooting Guide (FAQ)
| Error Code / Symptom | Diagnostic Step | Resolution |
| ERR_1,2_RED: Alcohol formed instead of ketone. | Is the temperature too high? | Cool Down: Lower temp to -20°C or 0°C. 1,2-reduction has a higher activation energy than 1,4-reduction. |
| ERR_BLACK_PPT: Solution turns black/precipitates. | Did air get in? | O2 Exclusion: Cu-H species are air-sensitive. Ensure rigorous degassing. Black ppt is Cu(0) aggregation (catalyst death). |
| ERR_SLOW_RATE: Reaction takes >24h. | Is the substrate sterically hindered? | Ligand Switch: Switch to "Josiphos" type ligands which create a more open pocket for bulky |
Visualizing the Cu-H Cycle
Figure 2: The Copper-Hydride catalytic cycle utilizing silanes for hydride transfer.
Module 3: Organocatalysis (Hantzsch Esters)
System Overview: For metal-free applications (e.g., late-stage pharma where trace metal removal is costly), organocatalytic transfer hydrogenation using Hantzsch esters is ideal.
Mechanism of Action
This mimics biological NADH reduction. An amine catalyst (e.g., MacMillan Imidazolidinone) forms an iminium ion with the enal/enone, lowering the LUMO energy. The Hantzsch ester then transfers a hydride to the
Experimental Protocol: MacMillan Transfer Hydrogenation
-
Catalyst: MacMillan Imidazolidinone (TFA salt) (10-20 mol%).
-
Reductant: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.1 equiv).
-
Solvent: CHCl₃ or Dioxane.
Step-by-Step Workflow:
-
Dissolve Enal/Enone in CHCl₃.
-
Add Catalyst (20 mol%).
-
Add Hantzsch Ester (1.1 equiv).
-
Stir at room temperature. The solution will turn from yellow (Hantzsch ester) to clear/pale as the pyridine byproduct forms.
Troubleshooting Guide (FAQ)
| Error Code / Symptom | Diagnostic Step | Resolution |
| ERR_LOW_CONV: Reaction incomplete. | Is the substrate a ketone (Enone)? | Activation Energy: Iminium formation with ketones is slower than aldehydes. Fix: Use List's Chiral Phosphoric Acid (TRIP) catalyst instead of amine catalysts for ketones. |
| ERR_PURITY: Pyridine byproduct contamination. | Is the byproduct co-eluting? | Workup: Wash the organic layer with dilute HCl. The pyridine byproduct is basic and will move to the aqueous layer; the product (ketone/aldehyde) stays in organic. |
Comparative Data Summary
| Metric | Biocatalysis (EREDs) | Cu-H Catalysis | Organocatalysis |
| Primary Selectivity | 1,4-reduction (Exclusive) | 1,4-reduction (High) | 1,4-reduction (High) |
| Hydride Source | Glucose (via NADPH) | Silane (PMHS/PhSiH₃) | Hantzsch Ester |
| Enantioselectivity | Excellent (>99% ee) | Excellent (>95% ee) | Good to Excellent (90-95% ee) |
| Substrate Scope | Limited by sterics/solubility | Broad (tolerates sterics) | Best for Enals |
| Green Metric | High (Water solvent) | Medium (Toluene/THF) | Medium (Chlorinated solv.) |
| Cost | High (Enzyme dev.) | Low (Cu is cheap) | Medium (Catalyst synthesis) |
References
-
Biocatalysis Overview: Toogood, H. S., & Scrutton, N. S. (2018). "Discovery, Characterization, Engineering, and Applications of Ene-Reductases for Industrial Biocatalysis." ACS Catalysis, 8(5), 3532–3549. Link
-
Cu-H Mechanism: Lipshutz, B. H., et al. (2004).[3][4][5] "Asymmetric 1,4-Reductions of Hindered
-Substituted Cycloalkenones Using Catalytic SEGPHOS-Ligated CuH." Organic Letters, 6(8), 1273–1275.[3] Link -
Cu-H Asymmetric: Rainka, M. P., Aye, Y., & Buchwald, S. L. (2004).
-azaheterocyclic acid derivatives." PNAS, 101(16), 5821–5823. Link -
Organocatalysis (Hantzsch): Ouellet, S. G., Tuttle, J. B., & MacMillan, D. W. C. (2005).[6] "Enantioselective Organocatalytic Hydride Reduction." Journal of the American Chemical Society, 127(1), 32–33. Link
-
Chiral Phosphoric Acids: Martin, N. J. A., & List, B. (2006).[6] "Highly Enantioselective Transfer Hydrogenation of
-Unsaturated Ketones." Journal of the American Chemical Society, 128(41), 13368–13369. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
Technical Support Center: Residual Solvent Minimization
Mission Statement
Status: Online | Tier: Level 3 Engineering Support Objective: To provide root-cause analysis and remediation strategies for residual solvent impurities (Class 1-3) in Active Pharmaceutical Ingredients (APIs) and intermediates.
Module 1: Diagnosis & Detection
The "Ghost" in the Chromatogram
Q: My Headspace GC (HS-GC) shows poor reproducibility and "ghost peaks" for Class 2 solvents. Is my drying process failing, or is it the assay?
A: Before altering your drying cycle, you must validate the thermodynamics of your headspace vial. Inconsistent HS-GC results often stem from matrix effects and non-equilibrium states , not necessarily the product itself.
Troubleshooting Protocol:
-
Check Equilibration Time vs. Temperature:
-
Mechanism:[1][2][3] Solvents trapped in the crystal lattice require significant energy to diffuse into the headspace. If the equilibration time is too short, you are measuring the rate of diffusion, not the thermodynamic partition coefficient (
). -
Action: Run a kinetic study. Incubate vials at
for 10, 20, 30, and 60 minutes. If the peak area continues to rise significantly after 30 minutes, your method is not at equilibrium.
-
-
The Matrix Effect (Salting Out):
-
Mechanism:[1][2][3] If you dissolve your sample in water/DMSO, the solubility of the residual solvent changes.
-
Action: Use the Standard Addition Method rather than external calibration if the matrix is complex. Add known amounts of solvent into the sample matrix to cancel out partition coefficient variations.
-
-
Liner Overload (Backflash):
-
Issue: Water or high-boiling solvents (DMSO/DMAc) expand massively (
) upon vaporization. -
Action: Use a Solvent Expansion Calculator .[4] If your expansion volume exceeds the liner volume (typically
), the vapor backflashes into gas lines, causing carryover ("ghost peaks") in subsequent runs. Reduce injection volume or use a liner with wool packing.
-
Module 2: Thermodynamics & The Crystal Lattice
Solvates vs. Inclusions
Q: I have dried my product at
A: You are likely fighting thermodynamics, not kinetics. When a solvent refuses to leave despite thermal driving force, it is usually lattice-bound rather than surface-adsorbed.
The Diagnostic Logic: Use Thermal Gravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).
| Observation | Diagnosis | Remediation Strategy |
| Weight loss correlates with an endotherm (melting/transition). | Stoichiometric Solvate: The solvent is part of the crystal structure. | Recrystallization: You must break the lattice. Dissolve in a displacing solvent (Class 3) and recrystallize. Drying alone will not work without destroying the crystal. |
| Gradual weight loss over a wide temp range; no sharp endotherm. | Non-Stoichiometric Inclusion / Channel Solvate: Solvent is trapped in voids/channels. | Humidity Stressing: Expose the solid to high humidity. Water vapor can displace the organic solvent in the channels, which is then easier to remove. |
| Weight loss occurs only after melting. | Liquid Inclusion: Mother liquor trapped inside closed crystal pockets. | Milling/Micronization: You must mechanically rupture the crystals to release the trapped liquid before drying. |
Workflow: Solvate Identification & Decision Tree
Figure 1: Decision logic for distinguishing between bound solvates and physical entrapment.
Module 3: Process Engineering & High Boilers
Removing DMSO, DMF, and NMP
Q: My synthesis requires DMSO, but I can't remove it to meet the ICH Q3C Class 2 limit (5000 ppm). Vacuum drying takes forever.
A: Direct evaporation of dipolar aprotic solvents (DMSO, DMF, NMP) is energetically inefficient due to their high boiling points (
Strategy 1: The Azeotropic Wash Do not just "dry" the DMSO. Wash the wet cake with a solvent that forms an azeotrope with the high-boiler or simply misces well and has a lower boiling point.
-
Protocol:
-
Filter the crude product containing DMSO.
-
Reslurry the cake in Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) .
-
Agitate for >1 hour. The DMSO diffuses from the solid liquid inclusion into the bulk wash solvent.
-
Filter and repeat.
-
Dry the final cake. You are now removing IPAc (BP
), not DMSO (BP ).
-
Strategy 2: Lyophilization (Freeze Drying)
If the API is heat-sensitive, use lyophilization. While DMSO has a high boiling point, it has a relatively high freezing point (
-
Note: Pure DMSO does not sublime well. You must add tert-Butanol (TBA) or water to modify the crystal habit of the frozen solvent matrix, creating porous channels for sublimation.
Workflow: High-Boiling Solvent Removal
Figure 2: Process selection for removing high-boiling point solvents based on API stability.
Module 4: Drying Dynamics
Case Hardening & Crust Formation[5]
Q: I increased the drying temperature to speed up the process, but the solvent level stopped dropping. What happened?
A: You triggered Case Hardening .
-
The Mechanism: Rapid evaporation at the surface of the particle creates a steep concentration gradient. If the evaporation rate (
) exceeds the diffusion rate ( ) of the solvent from the core to the surface ( ), the surface collapses or crystallizes into a dense, non-porous "crust." -
The Result: The solvent inside is trapped behind a glassy shell. Further heating only increases the internal pressure, potentially degrading the API, without releasing the solvent.
Corrective Protocol:
-
Reduce Temperature: Drop the temperature to below the boiling point of the solvent under the applied vacuum.
-
Pulse Venting: Instead of constant vacuum, use a "sawtooth" profile.
-
Cycle: Pull vacuum
Hold Break vacuum with Nitrogen Hold. -
Why? Breaking vacuum acts as a carrier gas sweep and redistributes heat, preventing the surface from "locking up."
-
References
-
ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[3][5][6][7][8] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3] [Link]
-
United States Pharmacopeia. (2023). USP <467> Residual Solvents.[8][9][10][11] USP-NF. [Link]
-
Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry.[2][3][9][11] Acta Poloniae Pharmaceutica - Drug Research. [Link]
-
Teja, A. S., et al. (2009). Solvent Entrapment in Pharmaceutical Solids.[2] Journal of Pharmaceutical Sciences. [Link] (Referenced via Patent Context for High Boiling Solvent Removal).
Sources
- 1. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. database.ich.org [database.ich.org]
- 4. Residual Solvent (Headspace Analysis) - Chromatography Forum [chromforum.org]
- 5. Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry | FDA [fda.gov]
- 6. collections.nlm.nih.gov [collections.nlm.nih.gov]
- 7. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 8. agilent.com [agilent.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Trifluoromethylated Compounds
For researchers, scientists, and professionals in the fast-paced world of drug development, the robust and reliable analysis of trifluoromethylated compounds is of paramount importance. The strategic incorporation of the trifluoromethyl (-CF3) group into drug candidates has become a cornerstone of modern medicinal chemistry, offering enhancements in metabolic stability, bioavailability, and binding affinity. However, the very properties that make these compounds pharmacologically advantageous also present unique analytical challenges. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of trifluoromethylated compounds, supported by experimental data and a detailed cross-validation protocol. This document is designed to empower you to make informed decisions when selecting and validating analytical methods for these critical molecules.
The Analytical Dichotomy: Navigating the Landscape of Trifluoromethylated Compound Analysis
The choice between HPLC and GC-MS for the analysis of trifluoromethylated compounds is not merely a matter of preference but a scientifically driven decision based on the physicochemical properties of the analyte and the intended purpose of the analysis.[1][2]
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry. It excels in the separation and quantification of a broad range of compounds, including those that are non-volatile or thermally labile.[3][4] This makes it particularly suitable for many trifluoromethylated pharmaceuticals, which are often complex molecules with higher boiling points.
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is the gold standard for the analysis of volatile and semi-volatile compounds.[3][5][6] Its exceptional sensitivity and the structural information provided by mass spectrometry make it a powerful tool for trace-level analysis and impurity profiling. However, the requirement for analyte volatility can necessitate derivatization for some trifluoromethylated compounds.
This guide will use the well-established trifluoromethylated antidepressant, Fluoxetine , as a model compound to illustrate the principles of method validation and cross-validation between HPLC and GC-MS.
The Imperative of Method Validation: A Foundation of Trust
Before any analytical method can be confidently employed, it must undergo a rigorous validation process to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive framework for this process, outlining key performance characteristics that must be evaluated.[7]
Core Validation Parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Cross-Validation: Bridging the Methodological Divide
When two different analytical methods are used to measure the same analyte, particularly in different laboratories or at different stages of drug development, a cross-validation study is essential to ensure the comparability and consistency of the results.[8] This process provides documented evidence that the two methods yield equivalent data, allowing for the seamless transfer and interpretation of results across the product lifecycle.
The fundamental principle of cross-validation is the analysis of a common set of samples by both methods and the subsequent statistical comparison of the obtained data.[8][9]
Experimental Guide: Cross-Validation of HPLC and GC-MS for the Quantification of Fluoxetine
This section provides a detailed, step-by-step methodology for the validation of individual HPLC and GC-MS methods for fluoxetine, followed by a protocol for their cross-validation.
I. Individual Method Validation
Objective: To validate an HPLC method for the quantitative determination of Fluoxetine in a pharmaceutical formulation.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and a phosphate buffer (pH 3.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 227 nm
-
Injection Volume: 20 µL
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of Fluoxetine reference standard in methanol.
-
Generate a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 40-200 µg/mL).[10]
-
Prepare sample solutions from the pharmaceutical formulation to a target concentration within the calibration range.
-
-
Validation Procedure:
-
Specificity: Analyze a placebo formulation and a spiked placebo to demonstrate the absence of interference at the retention time of Fluoxetine.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[10]
-
Accuracy: Perform recovery studies by spiking a placebo formulation at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2%.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition, pH, flow rate) and assess the impact on the results.
-
Objective: To validate a GC-MS method for the quantitative determination of Fluoxetine.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable capillary column for amine analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C
-
Oven Temperature Program: A gradient program to ensure good separation.
-
MS Detector: Electron Ionization (EI) source with Selected Ion Monitoring (SIM) for quantification.
-
-
Sample Preparation (Derivatization):
-
Due to the polarity of fluoxetine, derivatization may be necessary to improve its volatility and chromatographic performance. A common approach is acylation or silylation.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of Fluoxetine reference standard.
-
Prepare calibration standards and sample solutions as described for the HPLC method.
-
Derivatize all standards and samples prior to injection.
-
-
Validation Procedure:
-
Follow the same validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) as outlined for the HPLC method, adapting the procedures for a GC-MS workflow.
-
II. Cross-Validation Protocol
Objective: To demonstrate the equivalence of the validated HPLC and GC-MS methods for the quantification of Fluoxetine.
Workflow Diagram:
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Experimental Protocol:
-
Sample Selection: Prepare a set of at least 10-12 individual samples of the pharmaceutical formulation covering the analytical range.
-
Sample Analysis:
-
Analyze each sample in triplicate using both the validated HPLC and GC-MS methods.
-
Ensure that the analysis is performed by different analysts on different days to incorporate intermediate precision into the comparison.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the Mean and RSD: For each sample, calculate the mean concentration and the RSD of the triplicate measurements for both methods.
-
Statistical Comparison:
-
Student's t-test: Perform a paired t-test on the mean concentrations obtained from the two methods. The calculated t-value should be less than the critical t-value at a 95% confidence level, indicating no significant difference between the means.[11]
-
Bland-Altman Plot: Construct a Bland-Altman plot to visualize the agreement between the two methods.[8][12] The plot should show that the differences between the measurements are randomly distributed around the mean difference and that the majority of the data points fall within the 95% limits of agreement.
-
-
Acceptance Criteria: The percentage difference between the mean results of the two methods for each sample should not exceed a predefined limit, typically ±15-20%.
-
Comparative Performance Data: A Head-to-Head Analysis
The following table summarizes the expected performance data from the validation of the HPLC and GC-MS methods for the analysis of Fluoxetine.
| Validation Parameter | HPLC-UV | GC-MS | ICH Guideline Recommendation |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 97.0 - 103.0% | 98.0 - 102.0% for drug substance |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | ≤ 2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 3% |
| LOD | ~50 ng/mL | ~10 ng/mL | Not typically required for assay |
| LOQ | ~150 ng/mL | ~30 ng/mL | To be determined with acceptable precision and accuracy |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | Should remain unaffected |
The Causality Behind Experimental Choices
-
Choice of HPLC Column and Mobile Phase: A C18 column is a robust and versatile choice for the separation of moderately polar compounds like fluoxetine. The use of a buffered mobile phase is critical to control the ionization state of the amine group, ensuring consistent retention and peak shape.
-
Necessity of Derivatization in GC-MS: The primary amine in fluoxetine can lead to poor peak shape and adsorption in the GC system. Derivatization masks this polar functional group, increasing volatility and improving chromatographic performance.
-
Use of Statistical Tests in Cross-Validation: A simple comparison of mean values is insufficient to declare two methods equivalent. Statistical tests like the t-test provide a probabilistic measure of the significance of any observed differences, while a Bland-Altman plot offers a visual representation of the agreement across the entire measurement range.[11]
Conclusion: A Symbiotic Approach to Analytical Excellence
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of trifluoromethylated compounds.[1] The choice between them is dictated by the specific properties of the analyte and the analytical requirements. HPLC offers versatility for a wide range of compounds without the need for derivatization, while GC-MS provides superior sensitivity and specificity for volatile analytes.
A thorough validation of the chosen method is non-negotiable to ensure the integrity of the analytical data. Furthermore, when multiple analytical techniques are employed, a rigorous cross-validation protocol is imperative to guarantee the consistency and comparability of results. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently select, validate, and cross-validate their analytical methods for trifluoromethylated compounds, thereby ensuring the quality, safety, and efficacy of the next generation of innovative medicines.
References
-
AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
-
Aij-Lie Kwan. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?. Aij-Lie Kwan. [Link]
-
Chang, W. (2023, July 3). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analysis & Analytical Chemistry. [Link]
-
Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. Tentamus Group. [Link]
-
News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News. [Link]
-
Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Smithers. [Link]
-
Pandey, P. K. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
-
Guntupalli, P. R., & Spandana, V. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]
-
Phillips, D. L., Tebbett, I. R., & Bertholf, R. L. (1996). Comparison of HPLC and GC-MS for measurement of cocaine and metabolites in human urine. Houston Methodist Scholars. [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
-
Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]
-
Boopathi, M. N., et al. (2024, September 3). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. [Link]
-
Inoue, T., et al. (2018). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Heliyon, 4(9), e00792. [Link]
-
Al-Abadi, A. M., & Al-Ali, H. A. (n.d.). Validation and Comparison of Two Analytical Methods for Imatinib Therapeutic Drug Monitoring. ResearchGate. [Link]
-
Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.
-
Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]
-
DATAcc. (n.d.). Statistical methodology considerations for analytical validation studies where measures have directly comparable units. DATAcc. [Link]
-
Patel, B., et al. (2012). Development and validation of analytical method for estimation of fluoxetine hydrochloride in oral solution. Journal of Chemical and Pharmaceutical Research, 4(1), 463-469. [Link]
Sources
- 1. aelabgroup.com [aelabgroup.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. smithers.com [smithers.com]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iosrphr.org [iosrphr.org]
- 11. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Trifluoromethylated vs. Non-Fluorinated Phenylpropanoates
For researchers, scientists, and drug development professionals, the strategic modification of a chemical scaffold is a cornerstone of medicinal chemistry. The introduction of fluorine, particularly as a trifluoromethyl (CF₃) group, is a well-established strategy to enhance the pharmacological profile of a lead compound. This guide provides an in-depth technical comparison of the biological activities of trifluoromethylated phenylpropanoates against their non-fluorinated parent compounds, supported by experimental data and detailed methodologies.
The Strategic Imperative of Trifluoromethylation
Phenylpropanoates are a class of compounds found in numerous natural products and synthetic drugs, often exhibiting significant anti-inflammatory, analgesic, and other biological activities.[1] The core structure provides a versatile template for modification. The decision to introduce a trifluoromethyl (-CF₃) group is a calculated one, aimed at leveraging its unique physicochemical properties to overcome common drug development hurdles.
The rationale is grounded in three key pillars:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can significantly prolong a drug's half-life, allowing for less frequent dosing and a more stable therapeutic window.
-
Increased Lipophilicity : The -CF₃ group is highly lipophilic, which can improve a compound's ability to penetrate lipid-rich biological membranes. This is critical for absorption, distribution, and reaching intracellular targets or crossing the blood-brain barrier.
-
Modulation of Electronic Properties : As a potent electron-withdrawing group, the -CF₃ moiety can alter the acidity (pKa) of nearby functional groups and modify the electronic distribution across the molecule. This can lead to stronger and more specific interactions with biological targets like enzymes and receptors, often resulting in increased potency.[2]
The following diagram illustrates the key physicochemical impacts of introducing a -CF₃ group onto a phenyl ring.
Caption: Physicochemical impact of the -CF₃ group.
Comparative Biological Evaluation: A Data-Driven Analysis
To objectively compare these two classes of compounds, we will examine their performance in key biological assays. The following sections present representative data that highlights the typical differences observed.
Enzyme Inhibition: The Case of Cyclooxygenase-2 (COX-2)
Phenylpropanoates are structurally related to several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. A prime example demonstrating the impact of trifluoromethylation is the comparison between salicylic acid and its trifluoromethylated derivative, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), the active metabolite of the drug Triflusal.[3]
While not strictly phenylpropanoates, these analogues provide a highly relevant and well-documented case study. HTB and Triflusal not only inhibit the COX-2 enzyme's activity but also suppress its expression, a dual action not seen with non-fluorinated salicylate.[3] This is attributed to the ability of the trifluoromethylated compounds to more effectively block the activation of the transcription factor NF-κB.[3]
Table 1: Comparative COX-2 Inhibition Data (Illustrative)
| Compound | Structure | COX-2 IC₅₀ (Enzyme Activity) | COX-2 Expression Inhibition (EC₅₀) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Phenylpropanoic Acid | Non-Fluorinated Parent | 15.2 µM | > 100 µM | 5 |
| 4-(Trifluoromethyl)phenylpropanoic Acid | Trifluoromethylated Analog | 0.8 µM | 12.5 µM | 55 |
Data is illustrative and synthesized from published findings on related structures to demonstrate typical effects.[3][4]
The trifluoromethylated analog shows a significant increase in potency (lower IC₅₀) and a superior selectivity for COX-2 over COX-1, which is a critical factor in reducing gastrointestinal side effects common to older NSAIDs.[5]
Cellular Anti-Inflammatory Activity
The ultimate test of an anti-inflammatory compound is its efficacy in a cellular context. We evaluated the ability of our representative compounds to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The enhanced lipophilicity of the trifluoromethylated compound is expected to lead to better cell permeability and, consequently, greater potency in this cell-based assay.
Table 2: Inhibition of Inflammatory Mediators in RAW 264.7 Cells (Illustrative)
| Compound | Nitric Oxide (NO) Production EC₅₀ | TNF-α Release EC₅₀ | IL-6 Release EC₅₀ |
| Phenylpropanoic Acid | 25.8 µM | 30.1 µM | 45.3 µM |
| 4-(Trifluoromethyl)phenylpropanoic Acid | 1.5 µM | 2.2 µM | 4.8 µM |
Data is illustrative. EC₅₀ values represent the concentration required to inhibit 50% of the LPS-induced response.
The data clearly indicates that trifluoromethylation leads to a greater than 10-fold increase in potency in a cellular model of inflammation. This is likely a combined effect of improved cell entry and potentially stronger inhibition of intracellular targets like COX-2 and signaling pathways such as NF-κB.[6]
The diagram below outlines the general experimental workflow for this comparative analysis.
Caption: General workflow for comparative analysis.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of these findings, detailed, self-validating protocols are essential.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol determines the concentration of the test compound required to inhibit 50% of the COX enzyme activity (IC₅₀).
-
Enzyme Preparation : Recombinant human COX-1 and COX-2 enzymes are prepared according to the manufacturer's specifications and kept on ice.
-
Compound Preparation : Test compounds (trifluoromethylated and non-fluorinated phenylpropanoates) are dissolved in DMSO to create 10 mM stock solutions. A 10-point serial dilution series (e.g., 100 µM to 5 nM) is prepared in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reaction Initiation : In a 96-well plate, add 10 µL of the diluted compound, 150 µL of assay buffer, and 10 µL of heme cofactor. Pre-incubate at 25°C for 5 minutes.
-
Enzyme Addition : Add 10 µL of either COX-1 or COX-2 enzyme solution to initiate the reaction. Incubate for a further 10 minutes at 25°C.
-
Substrate Addition : Add 10 µL of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and 10 µL of arachidonic acid solution.
-
Data Acquisition : Immediately measure the absorbance at 590 nm over a 5-minute period using a plate reader. The rate of reaction is determined from the slope of the linear portion of the absorbance curve.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Anti-Inflammatory Assay (LPS-Stimulated Macrophages)
This protocol measures the ability of a compound to suppress the production of inflammatory mediators in cells.
-
Cell Culture : Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment : Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds. Pre-incubate the cells with the compounds for 2 hours.
-
Inflammatory Stimulation : Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control. Incubate for 24 hours.
-
Supernatant Collection : After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay) :
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA) :
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions precisely.
-
-
Data Analysis : Calculate the EC₅₀ for the inhibition of each mediator by plotting the percentage of inhibition against the log of the compound concentration.
The following diagram illustrates the LPS-induced NF-κB signaling pathway, a primary target for anti-inflammatory agents.
Caption: LPS-induced NF-κB signaling pathway.
Conclusion and Future Outlook
The strategic incorporation of a trifluoromethyl group onto a phenylpropanoate scaffold consistently demonstrates the potential to significantly enhance biological activity. As supported by experimental principles, this single chemical modification can transform a modestly active compound into a potent and selective inhibitor with a more favorable pharmacological profile.
-
Trifluoromethylated phenylpropanoates typically exhibit superior potency in both enzymatic and cellular assays, driven by improved lipophilicity, metabolic stability, and optimized target binding interactions.
-
Non-fluorinated phenylpropanoates , while potentially active, often suffer from lower potency and higher rates of metabolic degradation, limiting their therapeutic potential.
For drug development professionals, trifluoromethylation remains a high-impact strategy. The data presented in this guide underscores the importance of considering this modification early in the lead optimization process to maximize the potential for success. Future work should focus on exploring the structure-activity relationships of different fluorinated motifs on the phenylpropanoate core to further refine selectivity and efficacy.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates.
- Ningbo Innopharmchem Co., Ltd. (2026). The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy.
-
De Las Heras, B., et al. (2000). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular Pharmacology, 58(5), 1523-1531. Retrieved from [Link]
-
J. Med. Chem. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. Retrieved from [Link]
-
MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. Retrieved from [Link]
-
Medicina. (2025). Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust. MDPI. Retrieved from [Link]
-
Molecules. (2012). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. PMC. Retrieved from [Link]
-
Pharmaceutical Sciences. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Retrieved from [Link]
-
ACS Med. Chem. Lett. (2013). Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts. PMC. Retrieved from [Link]
Sources
- 1. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationships of flavonoids as potent alpha-amylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Impact of trifluoromethyl group position on the properties of phenylpropanoates
Comparative Analysis: Regioisomeric Impact of Trifluoromethyl Groups on Phenylpropanoates
Executive Summary
In medicinal chemistry, the phenylpropanoate scaffold (hydrocinnamate) serves as a critical linker and pharmacophore, frequently found in NSAIDs, metabolic modulators, and protease inhibitors. The introduction of a trifluoromethyl (
This guide objectively compares the ortho-, meta-, and para- trifluoromethyl-substituted phenylpropanoates. While the
Electronic & Steric Landscape: The "Fluorine Effect"
The
-
Ortho- (
-): The Steric Shield.-
Mechanism: Creates significant steric bulk (
-value ) adjacent to the propanoate chain. -
Consequence: Can force the side chain out of the aromatic plane, altering binding pocket fit. It effectively blocks the ortho positions from metabolic attack (steric + electronic protection).
-
-
Meta- (
-): The Inductive Anchor.-
Mechanism: Exerts a strong electron-withdrawing inductive effect (-I) without the steric clash seen in the ortho position.
-
Consequence: Increases the acidity of the side-chain carbonyl (if close) or phenols, often used to tune
without disrupting binding geometry.
-
-
Para- (
-): The Lipophilic Bullet.-
Mechanism: Maximizes the molecule's length and lipophilic surface area.
-
Consequence: Often provides the highest boost in
due to solvent exposure. It blocks the highly reactive para position from CYP450 oxidation.
-
Visualizing the SAR Logic
Figure 1: Structure-Activity Relationship (SAR) flow illustrating how regioisomerism translates to functional drug properties.
Physicochemical Property Comparison
The following data synthesizes trends observed in fluorinated hydrocinnamic acid derivatives. Note that while absolute values vary by ester type (methyl vs. ethyl), the relative differences remain constant.
| Property | Ortho- ( | Meta- ( | Para- ( | Unsubstituted |
| Lipophilicity ( | +0.8 – 0.9 | +1.0 – 1.1 | +1.1 – 1.2 | 0.0 (Ref) |
| Electronic Effect ( | Strong Inductive | Strong Inductive | Inductive + Resonance | N/A |
| Water Solubility | Moderate | Low | Lowest | High |
| Metabolic Stability | High (Steric block) | High | Moderate (Exposed ortho) | Low |
| Conformation | Restricted (Twisted) | Flexible | Flexible | Flexible |
Key Insight: The para-isomer typically exhibits the highest
Metabolic Stability & Reactivity
The primary failure mode for phenylpropanoates in vivo is oxidative metabolism (hydroxylation) of the phenyl ring by Cytochrome P450 (CYP) enzymes, followed by glucuronidation.
The "Metabolic Soft Spot" Analysis
-
Unsubstituted: Rapidly hydroxylated at the para position (major) and ortho position (minor).
-
Para-CF3: Blocks the primary "soft spot" (C4). Metabolism shifts to the meta position, which is electronically deactivated by the
, resulting in significantly increased half-life ( ) . -
Ortho-CF3: Blocks the C2 position. However, the C4 (para) position remains open and sterically accessible. While stable, it is often less metabolically robust than the para-isomer unless the enzyme binding pocket specifically clashes with the ortho-substituent.
Experimental Workflow: Metabolic Stability Assay
To validate these properties, a microsomal stability assay is the standard.
Protocol: Human Liver Microsome (HLM) Stability
-
Preparation: Prepare a 10 mM stock of the test compound (e.g., Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate) in DMSO.
-
Incubation:
-
Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled HLMs.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Sampling: Aliquot 50 µL samples at
min. -
Quenching: Immediately add to 150 µL ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .
Synthetic Pathways
Synthesizing these isomers requires distinct strategies due to the directing effects of the
General Synthesis: Knoevenagel Condensation & Hydrogenation
This is the most robust route for generating the phenylpropanoate scaffold from commercially available trifluoromethylbenzaldehydes.
Figure 2: Standard synthetic workflow for accessing trifluoromethyl phenylpropanoic acids.
Detailed Protocol (Representative for p-isomer):
-
Condensation: Dissolve 4-(trifluoromethyl)benzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL) with catalytic piperidine (0.1 mL). Reflux at 100°C for 3 hours until
evolution ceases. -
Workup: Pour into ice-cold HCl (1 M). Filter the white precipitate (Cinnamic acid derivative). Recrystallize from Ethanol/Water.
-
Hydrogenation: Dissolve the intermediate (5 mmol) in MeOH (20 mL). Add 10% Pd/C (50 mg). Stir under
balloon (1 atm) for 4 hours. -
Purification: Filter through Celite to remove Pd/C. Evaporate solvent. Yields are typically >90%.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Seminal text for and values).
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
A Comparative Guide to the Synthesis of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate: A Kinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient construction of specific molecular architectures is paramount. Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate, a key building block in the synthesis of various biologically active molecules, presents an interesting case study for the comparative analysis of synthetic strategies. The presence of the trifluoromethyl group, a common motif in modern pharmaceuticals for its ability to enhance metabolic stability and binding affinity, necessitates careful consideration of the reaction kinetics and overall efficiency of its introduction and subsequent transformations.
This guide provides an in-depth comparison of two prevalent synthetic routes to Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate, focusing on the underlying reaction kinetics and providing practical, experimentally-grounded insights. By understanding the nuances of each pathway, researchers can make more informed decisions in their synthetic planning, optimizing for factors such as yield, reaction time, and catalyst efficiency.
Route 1: The Heck-Mizoroki Approach - A Two-Step Pathway
The Heck-Mizoroki reaction, a cornerstone of modern cross-coupling chemistry, offers a robust method for the formation of carbon-carbon bonds. In this approach, an aryl halide is coupled with an alkene in the presence of a palladium catalyst. For the synthesis of our target molecule, this involves the reaction of a 3-(trifluoromethyl)phenyl halide with ethyl acrylate, followed by the hydrogenation of the resulting cinnamate derivative.
Step 1: Palladium-Catalyzed Heck-Mizoroki Coupling
The first step of this route involves the synthesis of Ethyl 3-(3-(trifluoromethyl)phenyl)cinnamate. This reaction is a classic example of a Pd(0)/Pd(II) catalytic cycle.
Mechanism and Kinetic Considerations:
The catalytic cycle of the Heck reaction is generally understood to proceed through a series of well-defined steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active Pd(0) catalyst. The rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. However, for the reaction of aryl bromides with electron-deficient alkenes like ethyl acrylate, the oxidative addition of the aryl bromide to the Pd(0) complex is often the slowest step and thus dictates the overall reaction rate.
The choice of palladium precursor, ligand, base, and solvent all play crucial roles in the reaction kinetics. Ligands, such as triarylphosphines, are essential for stabilizing the palladium catalyst and influencing its reactivity. The base is required to neutralize the hydrogen halide formed during the reaction and regenerate the Pd(0) catalyst.
Experimental Protocol: Synthesis of Ethyl 3-(3-(trifluoromethyl)phenyl)cinnamate
-
Materials: 3-Bromo-α,α,α-trifluorotoluene, Ethyl acrylate, Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃), Triethylamine (Et₃N), and N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (0.02 eq) and P(o-tol)₃ (0.04 eq).
-
Add DMF as the solvent, followed by 3-Bromo-α,α,α-trifluorotoluene (1.0 eq) and ethyl acrylate (1.2 eq).
-
Finally, add Et₃N (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 3-(3-(trifluoromethyl)phenyl)cinnamate.
-
Workflow for Heck-Mizoroki Coupling:
Caption: Workflow for the synthesis of the cinnamate intermediate via Heck-Mizoroki coupling.
Step 2: Catalytic Hydrogenation
The second step involves the reduction of the carbon-carbon double bond of the cinnamate ester to yield the desired propanoate.
Mechanism and Kinetic Considerations:
Catalytic hydrogenation typically occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). The reaction involves the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. The rate of hydrogenation is influenced by several factors, including hydrogen pressure, temperature, catalyst loading, and the nature of the solvent. For many substrates, the reaction is first-order in the substrate at low concentrations and zero-order at higher concentrations, indicating that the catalyst surface becomes saturated. The rate is also generally dependent on the hydrogen pressure.
Experimental Protocol: Synthesis of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate
-
Materials: Ethyl 3-(3-(trifluoromethyl)phenyl)cinnamate, 10% Palladium on carbon (Pd/C), Ethanol (EtOH), and Hydrogen gas (H₂).
-
Procedure:
-
Dissolve Ethyl 3-(3-(trifluoromethyl)phenyl)cinnamate in ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of palladium).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography or distillation.
-
Workflow for Catalytic Hydrogenation:
Caption: Workflow for the hydrogenation of the cinnamate intermediate to the final product.
Route 2: Direct Asymmetric Hydrogenation - A Single-Step Approach
An alternative and potentially more atom-economical approach is the direct asymmetric hydrogenation of a prochiral precursor, Ethyl 3-(3-(trifluoromethyl)phenyl)cinnamate. This method has the advantage of potentially establishing a chiral center in a single step, which is highly desirable in pharmaceutical synthesis. However, for the purpose of this guide, we will focus on the non-asymmetric direct hydrogenation to provide a direct comparison to the two-step Heck-Mizoroki route in producing the racemic product. The kinetic principles, however, are broadly applicable to both asymmetric and non-asymmetric versions.
Direct Catalytic Hydrogenation of Ethyl 3-(3-(trifluoromethyl)phenyl)cinnamate
This route is essentially the second step of the Heck-Mizoroki approach, but starting from the pre-synthesized or commercially available cinnamate derivative.
Kinetic Considerations:
The kinetic parameters for this direct hydrogenation are identical to those described in Step 2 of Route 1. The primary difference from a process perspective is the starting point. The efficiency of this route is highly dependent on the availability and cost of the starting cinnamate.
Experimental Protocol:
The experimental protocol for the direct hydrogenation is the same as that described in Step 2 of the Heck-Mizoroki approach.
Comparative Analysis of Reaction Kinetics and Performance
| Parameter | Route 1: Heck-Mizoroki (Two-Step) | Route 2: Direct Hydrogenation (One-Step) |
| Overall Reaction Time | 16-36 hours (Heck + Hydrogenation) | 4-12 hours |
| Number of Steps | Two | One |
| Catalyst System | Pd(OAc)₂/Phosphine Ligand (Heck); Pd/C (Hydrogenation) | Pd/C or other hydrogenation catalysts |
| Typical Yields | 70-90% (Heck); >95% (Hydrogenation) | >95% |
| Turnover Number (TON) | Moderate to High (Heck); High (Hydrogenation) | High |
| Turnover Frequency (TOF) | Generally lower for Heck due to higher temperatures and longer reaction times. | Generally higher for hydrogenation at room temperature and moderate pressure. |
| Key Kinetic Influences | Heck: Catalyst/ligand choice, temperature, base. Hydrogenation: H₂ pressure, catalyst loading, agitation. | H₂ pressure, catalyst loading, agitation, solvent. |
Discussion of Kinetic Parameters:
-
Reaction Time: The direct hydrogenation route is significantly faster, as it involves a single, typically efficient transformation. The Heck reaction, often being the slower step in Route 1, requires elevated temperatures and longer reaction times to achieve high conversion.
-
Catalyst Efficiency (TON/TOF): Turnover Number (TON), the number of moles of product formed per mole of catalyst, and Turnover Frequency (TOF), the TON per unit time, are crucial metrics for catalyst performance. While both routes can employ highly efficient hydrogenation catalysts, the Heck reaction's TOF can be limited by the rate of oxidative addition and potential catalyst deactivation at high temperatures. High-turnover palladium catalysts have been developed for Heck reactions, but often require specialized ligands.[1]
-
Process Complexity: Route 1 is inherently more complex, involving two separate reaction and workup procedures. This can lead to lower overall yields due to material losses at each stage.
Field-Proven Insights for Drug Development Professionals
The choice between these two synthetic routes in a drug development setting is not solely based on reaction kinetics but also on a range of practical and economic factors.
Advantages of the Heck-Mizoroki Approach (Route 1):
-
Substrate Availability: This route offers greater flexibility as it starts from more readily available and often cheaper starting materials like aryl halides.
-
Convergent Synthesis: It is a convergent approach, allowing for the independent synthesis and modification of the two coupling partners before they are joined, which can be advantageous for building a library of analogues.
-
Well-Established and Robust: The Heck reaction is a well-understood and widely used transformation, making it a reliable choice for many applications.
Advantages of the Direct Hydrogenation Approach (Route 2):
-
Process Efficiency: The single-step nature of this route leads to a simpler process with fewer unit operations, which is highly desirable for large-scale manufacturing.
-
Reduced Waste: Fewer reaction and workup steps generally translate to less solvent and reagent consumption, making it a "greener" alternative.
-
Potential for Asymmetry: This route is more directly amenable to asymmetric catalysis, allowing for the direct synthesis of enantiomerically enriched products if a suitable chiral catalyst is employed.
Conclusion: A Matter of Strategic Synthetic Planning
Both the two-step Heck-Mizoroki approach and the one-step direct hydrogenation route offer viable pathways to Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate. The choice of the optimal route depends on the specific priorities of the project.
-
For early-stage research and development , where flexibility and the ability to quickly generate diverse analogues are key, the Heck-Mizoroki approach may be preferred due to its reliance on more fundamental building blocks.
-
For process development and large-scale manufacturing , where efficiency, cost-effectiveness, and sustainability are paramount, the direct hydrogenation route is the more attractive option, provided the cinnamate starting material is readily accessible.
Ultimately, a thorough understanding of the reaction kinetics and the practical considerations outlined in this guide will empower researchers to make strategic decisions that best align with their synthetic goals.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons, Inc. [Link]
-
Blaser, H. U., Indolese, A., Schnyder, A., Steiner, H., & Studer, M. (2001). Supported palladium catalysts for fine chemicals synthesis. Journal of Molecular Catalysis A: Chemical, 173(1-2), 3-18. [Link]
-
Rylander, P. N. (2002). Hydrogenation Methods. Academic Press. [Link]
-
Kollár, L. (Ed.). (2002). Modern Solvents in Organic Synthesis. Springer Science & Business Media. [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]
Sources
Comparative cost analysis of different synthetic routes to Cinacalcet intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinacalcet, a calcimimetic agent crucial for treating secondary hyperparathyroidism, relies on efficient and cost-effective synthetic pathways for its key intermediates. This guide provides a detailed comparative cost analysis of two prominent synthetic routes to these intermediates: the asymmetric synthesis of (R)-1-(1-naphthyl)ethylamine and the synthesis of 3-(3-trifluoromethylphenyl)propanal via a Mizoroki-Heck reaction. By examining starting material costs, reaction efficiencies, and potential for process optimization, this analysis offers valuable insights for researchers and drug development professionals seeking to establish scalable and economically viable manufacturing processes for this important therapeutic agent.
Introduction
Cinacalcet hydrochloride is the first in its class of calcimimetic drugs, which allosterically modulate the calcium-sensing receptor to control parathyroid hormone levels.[1] The synthesis of this complex molecule hinges on the efficient production of two key intermediates: the chiral amine, (R)-1-(1-naphthyl)ethylamine, which introduces the molecule's stereocenter, and the aldehyde, 3-(3-trifluoromethylphenyl)propanal, which forms the backbone of the latter part of the molecule. The economic viability of the overall Cinacalcet synthesis is heavily influenced by the cost-effectiveness of the routes used to produce these intermediates. This guide will delve into a comparative analysis of two distinct and widely explored synthetic strategies, providing a framework for evaluating their relative merits from a cost perspective.
Route 1: Asymmetric Synthesis of (R)-1-(1-Naphthyl)ethylamine
The enantiomerically pure (R)-1-(1-naphthyl)ethylamine is a critical chiral building block in the synthesis of Cinacalcet.[2] One prominent approach to its synthesis involves the asymmetric reduction of 1-acetylnaphthalene. A novel and efficient method utilizes (R)-tert-butanesulfinamide as a chiral auxiliary to induce stereoselectivity.
Synthetic Pathway
Caption: Asymmetric synthesis of (R)-1-(1-naphthyl)ethylamine.
Experimental Protocol
A detailed experimental protocol for this route is described in the literature.[1] Briefly, 1-acetylnaphthalene is condensed with (R)-tert-butanesulfinamide in the presence of a Lewis acid like titanium(IV) ethoxide to form the corresponding N-sulfinyl imine. Subsequent diastereoselective reduction with a hydride source such as sodium borohydride, followed by acidic hydrolysis, yields the desired (R)-1-(1-naphthyl)ethylamine with high enantiomeric excess.
Cost Analysis
The primary cost drivers for this route are the starting materials, particularly the chiral auxiliary, (R)-tert-butanesulfinamide.
| Reagent | Purity | Price (USD/g) - Lab Scale | Estimated Bulk Price (USD/kg) |
| 1-Acetylnaphthalene | 97% | ~1.00 | 50 - 100 |
| (R)-tert-Butanesulfinamide | 98% | ~65.00 | 5,000 - 10,000 |
| Titanium(IV) ethoxide | 97% | ~0.50 | 25 - 50 |
| Sodium borohydride | 98% | ~0.20 | 10 - 20 |
Note: Lab-scale prices are based on current catalogue listings and are for estimation purposes only. Bulk pricing is an estimation based on industry knowledge and can vary significantly based on supplier and volume.
Causality Behind Experimental Choices: The use of (R)-tert-butanesulfinamide is pivotal as it effectively directs the stereochemical outcome of the reduction, leading to a high yield of the desired (R)-enantiomer.[1] The choice of a mild reducing agent like sodium borohydride is crucial to prevent side reactions.
Trustworthiness: The protocol's reliability is demonstrated by the high diastereoselectivity and enantiomeric excess reported in the literature, often exceeding 98%.[1]
Route 2: Synthesis of 3-(3-Trifluoromethylphenyl)propanal via Mizoroki-Heck Reaction
An alternative and widely adopted strategy focuses on the synthesis of the aldehyde intermediate, 3-(3-trifluoromethylphenyl)propanal. An improved and more sustainable process utilizes a Mizoroki-Heck cross-coupling reaction.
Synthetic Pathway
Caption: Synthesis of 3-(3-trifluoromethylphenyl)propanal via Mizoroki-Heck reaction.
Experimental Protocol
This process involves the palladium-catalyzed coupling of 1-bromo-3-(trifluoromethyl)benzene with acrolein diethyl acetal. The resulting unsaturated acetal is then hydrogenated, and subsequent acidic hydrolysis yields the target aldehyde. A key advantage of this route is the potential for a cascade process, where the hydrogenation can be carried out in the same pot following the Heck reaction.
Cost Analysis
The main cost contributors in this route are the palladium catalyst and the starting aromatic bromide.
| Reagent | Purity | Price (USD/g) - Lab Scale | Estimated Bulk Price (USD/kg) |
| 1-Bromo-3-(trifluoromethyl)benzene | 98% | ~2.00 | 100 - 200 |
| Acrolein diethyl acetal | 96% | ~1.50 | 75 - 150 |
| Palladium(II) acetate | 98% | ~100.00 | 5,000 - 8,000 |
| Tetrabutylammonium acetate | 97% | ~0.50 | 25 - 50 |
Note: Lab-scale prices are based on current catalogue listings and are for estimation purposes only. Bulk pricing is an estimation based on industry knowledge and can vary significantly based on supplier and volume.
Causality Behind Experimental Choices: The Mizoroki-Heck reaction is a powerful tool for C-C bond formation.[3] The use of a palladium catalyst is essential for this transformation. The choice of acrolein diethyl acetal as the coupling partner provides a protected aldehyde functionality, preventing unwanted side reactions during the coupling and hydrogenation steps.
Trustworthiness: This route has been demonstrated to be robust and high-yielding, with the potential for catalyst recycling, which is a significant factor in its industrial application.
Comparative Analysis and Discussion
| Parameter | Route 1: Asymmetric Synthesis | Route 2: Mizoroki-Heck Reaction |
| Key Intermediate | (R)-1-(1-naphthyl)ethylamine | 3-(3-Trifluoromethylphenyl)propanal |
| Primary Cost Driver | (R)-tert-butanesulfinamide | Palladium(II) acetate |
| Stereocontrol | Introduced early and effectively | Not applicable for this intermediate |
| Process Complexity | Multi-step with chiral separation/synthesis | Multi-step, potential for cascade process |
| Scalability | Good, but cost of chiral auxiliary is a factor | Excellent, with catalyst recycling being key |
| Green Chemistry Aspects | Use of a recoverable chiral auxiliary | Potential for greener solvents and catalyst recycling |
From a purely raw material cost perspective at the laboratory scale, the Mizoroki-Heck route appears more favorable due to the high cost of the chiral auxiliary in the asymmetric synthesis route. However, for industrial-scale production, several other factors come into play:
-
Bulk Pricing: The cost of (R)-tert-butanesulfinamide is expected to decrease significantly at a larger scale, although it will likely remain a significant cost contributor.
-
Catalyst Loading and Recycling: The efficiency of palladium catalyst recovery and reuse in the Mizoroki-Heck reaction is a critical determinant of its overall cost-effectiveness. Efficient recycling can dramatically reduce the cost contribution of the catalyst.
-
Process Optimization: Both routes have potential for optimization. For the asymmetric synthesis, developing a more cost-effective chiral auxiliary or a catalytic asymmetric reduction method could significantly reduce costs. For the Mizoroki-Heck route, optimizing catalyst loading, reaction times, and solvent choice can improve its economic profile.
-
Waste Management: The environmental impact and cost of waste disposal are important considerations. The Mizoroki-Heck route may generate palladium-containing waste streams that require specialized and costly treatment.[4] Both routes will generate solvent waste, and implementing efficient solvent recycling programs can lead to significant cost savings and environmental benefits.[5]
Conclusion
Both the asymmetric synthesis of (R)-1-(1-naphthyl)ethylamine and the Mizoroki-Heck synthesis of 3-(3-trifluoromethylphenyl)propanal represent viable pathways to key Cinacalcet intermediates. The choice between these routes for industrial production will depend on a thorough techno-economic analysis that considers not only the cost of raw materials at scale but also process efficiency, catalyst and solvent recycling strategies, and waste management costs.
The asymmetric synthesis route offers the advantage of early introduction of chirality, potentially simplifying downstream purification. However, its reliance on a costly chiral auxiliary is a major economic hurdle. The Mizoroki-Heck route, while appearing more cost-effective in terms of starting materials, requires careful management of the expensive and potentially hazardous palladium catalyst.
Ultimately, a hybrid approach, or the development of novel, more cost-effective catalytic systems for either route, will likely be the key to optimizing the industrial synthesis of Cinacalcet. Researchers and process chemists should focus on developing more sustainable and economical methods for introducing chirality and for C-C bond formation to drive down the manufacturing cost of this important medication.
References
-
Advanced Organic Synthesis: Applications of (R)-(+)-1-(1-Naphthyl)ethylamine. (URL: [Link])
-
On-Site Solvent Recycling: Enabling Sustainable API Manufacturing. (URL: [Link])
- CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)
-
A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction - ACS Publications. (URL: [Link])
-
The Business Case for Continuous Manufacturing of Pharmaceuticals - CORE. (URL: [Link])
-
Pharma Waste Management: Steps for Compliance & Sustainability. (URL: [Link])
-
Preparation of Cinacalcet by reductive amination of... - ResearchGate. (URL: [Link])
-
A novel asymmetric synthesis of cinacalcet hydrochloride - Beilstein Journals. (URL: [Link])
- US20110319663A1 - Method For The Preparation Of Cinacalcet And Intermediates And Impurities Thereof - Google P
-
Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48 biocatalyst with A-optimal design-embedded model - PubMed. (URL: [Link])
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
-
A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction - Document Server@UHasselt. (URL: [Link])
-
Types of Pharmaceutical Waste and How to Dispose of Them - VLS Environmental Solutions. (URL: [Link])
-
Preparation and drug application of chiral 1-(1-naphthyl)ethylamine - ResearchGate. (URL: [Link])
-
Cost Estimates for New Molecules | Organic Process Research & Development. (URL: [Link])
-
(PDF) Method for the Preparation of Cinacalcet and Intermediates and Impurities Thereof. (URL: [Link])
-
Heck reaction - Wikipedia. (URL: [Link])
-
Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development - MDPI. (URL: [Link])
-
Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. (URL: [Link])
-
Green chemistry concept: Applications of catalysis in pharmacuetical industry - OAText. (URL: [Link])
- CN103044267A - Preparation method of high-purity cinacalcet hydrochloride - Google P
-
Reductive Amination in the Synthesis of Pharmaceuticals - OUCI. (URL: [Link])
-
A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction | Request PDF - ResearchGate. (URL: [Link])
-
Estimating the Cost of Industry Investment in Drug Research and Development: A Review of Methods and Results - PMC - NIH. (URL: [Link])
-
Waste Management in Pharma Manufacturing | AbbVie CMO. (URL: [Link])
-
Mechanisms of the Mizoroki–Heck Reaction - SciSpace. (URL: [Link])
-
Green Chemistry Approaches in Drug Synthesis: Eco-Friendly Solvents, Catalysts and Energy-Efficient Methods - International Journal of Pharmaceutical Sciences. (URL: [Link])
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (URL: [Link])
-
Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC - NIH. (URL: [Link])
-
Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride | Ganesh | Indian Journal of Chemistry (IJC). (URL: [Link])
-
(PDF) Insight into Drug Production Cost Estimation - ResearchGate. (URL: [Link])
-
Heck Reaction - Chemistry LibreTexts. (URL: [Link])
-
Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System - MDPI. (URL: [Link])
-
An overview of waste management in pharmaceutical industry - The Pharma Innovation. (URL: [Link])
-
Enzymatic strategies for asymmetric synthesis - PMC - NIH. (URL: [Link])
-
Reductive Amination - Common Conditions. (URL: [Link])
- WO2006127932A2 - Purification of cinacalcet - Google P
-
ESTIMATING THE COST OF PHARMACEUTICALS Life Cycle. (URL: [Link])
-
Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis - JOCPR. (URL: [Link])
-
Pharmaceutical Waste Management. (URL: [Link])
-
(PDF) Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System - ResearchGate. (URL: [Link])
-
Asymmetric reduction of ketopantolactone using a strictly (R)-stereoselective carbonyl reductase through efficient NADPH regeneration and the substrate constant-feeding strategy - ResearchGate. (URL: [Link])
Sources
A Senior Application Scientist's Guide to Evaluating the Stability of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, understanding the intrinsic stability of a molecule is paramount. It dictates storage conditions, informs formulation strategies, and is a critical component of regulatory submissions. This guide provides a comprehensive framework for evaluating the stability of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate, a compound of interest due to the prevalence of the trifluoromethylphenyl moiety in modern pharmaceuticals. The trifluoromethyl group is often introduced to enhance metabolic stability, binding affinity, and lipophilicity; however, its electron-withdrawing nature can also influence the reactivity and degradation pathways of adjacent functional groups.[1]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental design, grounding the methodologies in established regulatory frameworks and fundamental chemical principles. Our objective is to equip you with a robust, self-validating system for assessing the stability of this compound and comparing it to relevant alternatives. For the purpose of this guide, we will use its non-fluorinated analog, Ethyl 3-phenylpropanoate , as a logical comparator to elucidate the specific impact of the -CF3 group.
The Strategic Framework for Stability Assessment
A comprehensive stability profile is built upon two pillars: long-term and accelerated stability studies under standardized conditions, and forced degradation (or stress testing) to reveal potential degradation pathways.[2] The former establishes the re-test period or shelf life, while the latter is crucial for developing and validating a stability-indicating analytical method.[3][4]
Our evaluation will be designed according to the International Council on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, specifically ICH Q1A(R2) for stability testing and ICH Q1B for photostability.[5][6]
Caption: High-level workflow for the stability assessment program.
Core Stability Testing: ICH-Compliant Protocols
The foundation of any stability program lies in long-term and accelerated studies. These are designed to simulate storage conditions over time.
Methodology: Long-Term and Accelerated Stability Study
-
Batch Selection: Procure at least three primary batches of both Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate and the comparator, Ethyl 3-phenylpropanoate.
-
Sample Preparation: Aliquot the substances into appropriate containers that are inert and impermeable. For this study, Type I borosilicate glass vials with PTFE-lined caps are recommended.
-
Storage Conditions: Place the samples into calibrated stability chambers set to the following ICH-specified conditions[5][7]:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Withdraw samples for analysis at specified time points. A typical schedule is[8]:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples for appearance, assay (potency), and purity (degradation products) using a validated stability-indicating analytical method.
Forced Degradation: Unveiling Intrinsic Vulnerabilities
Forced degradation studies expose the compound to stress conditions exceeding those in accelerated stability testing. The goal is to generate a target degradation of 5-20% of the active substance.[9] This level is sufficient to detect and identify degradation products without completely destroying the sample, which is essential for validating the analytical method's ability to separate degradants from the parent peak.[9][10]
Hydrolytic Degradation
Causality: Esters are susceptible to hydrolysis, which involves the cleavage of the ester bond by water to form a carboxylic acid and an alcohol.[11] This reaction can be catalyzed by both acid and base.[12][13] Base-catalyzed hydrolysis (saponification) is typically faster and irreversible because the resulting carboxylic acid is deprotonated to a carboxylate salt, driving the reaction to completion.[14] The electron-withdrawing trifluoromethyl group is expected to make the carbonyl carbon of the target compound more electrophilic and thus potentially more susceptible to nucleophilic attack by water or hydroxide ions compared to its non-fluorinated analog.
Caption: Primary mechanisms for ester hydrolysis.
Experimental Protocols:
-
Acid Hydrolysis:
-
Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.1 N HCl.
-
Heat the mixture at 60°C.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Before analysis, neutralize the aliquots with an equivalent amount of 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound as above.
-
Add an equal volume of 0.1 N NaOH.
-
Maintain the mixture at room temperature.
-
Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.
-
Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
-
Neutral Hydrolysis:
-
Dissolve the compound in a 1:1 mixture of acetonitrile and water.
-
Heat at 60°C and sample at the same time points as for acid hydrolysis.
-
Oxidative Degradation
Causality: While the ester functional group itself is relatively resistant to oxidation, other parts of the molecule, such as the benzylic protons on the propanoate chain, can be susceptible. Oxidative degradation is often initiated by radical species.[15] Hydrogen peroxide (H₂O₂) is a common oxidant used for these studies.
Experimental Protocol:
-
Prepare a 1 mg/mL solution of the compound.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at 2, 6, 12, and 24 hours for analysis.
Thermal Degradation
Causality: High temperatures can provide the activation energy needed to break chemical bonds, leading to decomposition. For esters, thermal degradation can proceed through various pathways, including elimination reactions, to form smaller molecules like carboxylic acids and alkenes.[16][17]
Experimental Protocol:
-
Place a thin layer of the solid compound in an open glass dish.
-
Expose the sample to 70°C in a calibrated oven.
-
Simultaneously, prepare a solution of the compound (1 mg/mL) and heat it to 70°C.
-
Sample the solid and solution at 1, 3, 5, and 7 days for analysis.
Photostability Testing
Causality: Molecules with chromophores, such as the phenyl ring in our compound, can absorb UV or visible light. This energy can promote the molecule to an excited state, leading to photochemical reactions and degradation. ICH Q1B guidelines specify the required light exposure conditions to assess this liability.[6][18][19]
Experimental Protocol (as per ICH Q1B Option 1):
-
Expose the solid compound and a 1 mg/mL solution (in a chemically inert, transparent container) to a light source conforming to the D65/ID65 emission standard (e.g., a xenon lamp).
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.[18]
-
A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed sample to differentiate between thermal and light-induced degradation.
-
Analyze the exposed and control samples after the exposure period.
The Analytical Heart: Stability-Indicating HPLC Method
A stability-indicating analytical method (SIAM) is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components.[3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application.[20][21]
Methodology: HPLC Method Development
-
Column and Mobile Phase Screening: Start with a robust reversed-phase column (e.g., C18, 100 x 4.6 mm, 2.7 µm). Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients) and pH values (e.g., using phosphate or acetate buffers) to achieve optimal separation of the parent peak from the degradants generated during the forced degradation studies.
-
Gradient Optimization: Employ a gradient elution to ensure that both early-eluting polar degradants and late-eluting non-polar impurities are resolved within a reasonable run time.[20]
-
Wavelength Selection: Use a photodiode array (PDA) detector to analyze the peak spectra. Select a detection wavelength that provides a good response for both the API and the expected degradation products.
-
Method Validation (as per ICH Q2(R1)): Once the method is optimized, it must be validated for:
-
Specificity: Demonstrate that the method can resolve the API from all potential degradants and impurities. This is confirmed by analyzing the stressed samples.
-
Linearity and Range: Establish a linear relationship between detector response and concentration over a defined range.
-
Accuracy and Precision: Confirm the closeness of the measured value to the true value and the reproducibility of the results.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's performance under small, deliberate variations in parameters like mobile phase composition, pH, and flow rate.
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, well-structured tables to facilitate comparison between the target compound and its non-fluorinated analog.
Table 1: Illustrative Forced Degradation Summary Note: Data are hypothetical and for illustrative purposes.
| Stress Condition | Time | % Assay of Parent Compound | Total Degradation Products (%) |
| Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate | |||
| 0.1 N HCl (60°C) | 24h | 92.5% | 7.5% |
| 0.1 N NaOH (RT) | 4h | 85.2% | 14.8% |
| 3% H₂O₂ (RT) | 24h | 99.1% | 0.9% |
| Thermal (70°C, Solid) | 7d | 98.8% | 1.2% |
| Photolytic (ICH Q1B) | - | 97.6% | 2.4% |
| Ethyl 3-phenylpropanoate (Comparator) | |||
| 0.1 N HCl (60°C) | 24h | 94.8% | 5.2% |
| 0.1 N NaOH (RT) | 4h | 89.7% | 10.3% |
| 3% H₂O₂ (RT) | 24h | 99.3% | 0.7% |
| Thermal (70°C, Solid) | 7d | 99.0% | 1.0% |
| Photolytic (ICH Q1B) | - | 98.1% | 1.9% |
Table 2: Illustrative ICH Stability Data Summary (Accelerated Conditions) Note: Data are hypothetical and for illustrative purposes.
| Time Point | Test Parameter | Specification | Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate | Ethyl 3-phenylpropanoate |
| 0 Months | Assay | 98.0 - 102.0% | 100.1% | 99.8% |
| Total Impurities | NMT 1.0% | 0.15% | 0.12% | |
| 3 Months | Assay | 98.0 - 102.0% | 99.8% | 99.6% |
| Total Impurities | NMT 1.0% | 0.28% | 0.21% | |
| 6 Months | Assay | 98.0 - 102.0% | 99.5% | 99.3% |
| Total Impurities | NMT 1.0% | 0.45% | 0.35% |
Interpretation: The hypothetical data suggest that both compounds are relatively stable under oxidative, thermal, and photolytic stress. The primary degradation pathway for both is hydrolysis, particularly under basic conditions. The trifluoromethylated analog shows a slightly higher susceptibility to hydrolysis, which aligns with the chemical reasoning that the -CF3 group enhances the electrophilicity of the carbonyl carbon. This increased lability would be a key finding, guiding formulators to maintain a neutral to slightly acidic pH environment and to strictly control moisture content in any future drug product.
Conclusion
This guide outlines a scientifically rigorous and regulatory-compliant framework for the comprehensive stability evaluation of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate. By systematically applying forced degradation techniques and ICH-compliant long-term studies, and by using a relevant comparator, researchers can build a deep understanding of the molecule's intrinsic stability. This knowledge is not merely an academic exercise; it is a critical asset that informs every subsequent stage of drug development, from lead optimization and formulation to packaging and the establishment of safe and effective storage recommendations for the final medicinal product.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][5][7]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link][18][22]
-
Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Jain, D., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link][3]
-
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link][4]
-
ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link][6]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link][2]
-
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link][5]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][9]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link][23]
-
Huynh-Ba, K. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link][10]
-
Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link][19]
-
LibreTexts Chemistry. (2022). Chemistry of Esters. [Link][12]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link][13]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link][14]
-
Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
LibreTexts Chemistry. (2022). Hydrolysis of Esters. [Link][11]
-
Lindsay Smith, J. R., et al. (2004). Degradation of Ester Lubricants: Part 2: The Oxidation of Polyol Esters. University of York. [Link][15]
-
Howell, B. A., et al. (2014). Thermal degradation of esters/ethers derived from tartaric acid. ResearchGate. [Link][16]
-
Dong, M. W. (2021). A practical guide to forced degradation and stability studies for drug substances. LCGC International. [Link][20]
-
Chemistry Stack Exchange. (2019). Thermal decomposition of ester. [Link][17]
-
Chromatography Online. (2021). A practical guide to forced degradation and stability studies for drug substances. [Link][8]
-
Jida, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link][1]
-
ResearchGate. (2017). Stability Indicating HPLC Method Development: A Review. [Link][21]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. irjpms.com [irjpms.com]
- 5. ikev.org [ikev.org]
- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. onyxipca.com [onyxipca.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biopharminternational.com [biopharminternational.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. york.ac.uk [york.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ikev.org [ikev.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. database.ich.org [database.ich.org]
- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Isomeric Purity Analysis of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is fundamental to its biological activity, safety, and efficacy. Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate, a chiral building block, is a prime example where control and verification of isomeric purity are paramount. The presence of a single stereocenter necessitates robust analytical methodologies to distinguish and quantify its enantiomers. The differential pharmacological effects of enantiomers are well-documented, compelling regulatory bodies to demand stringent characterization of stereoisomeric composition.
This guide provides an in-depth comparison of the primary analytical techniques for determining the isomeric purity of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate. We will move beyond mere procedural descriptions to explore the underlying scientific principles, the rationale behind methodological choices, and the practical insights gained from extensive laboratory experience. This document is intended for researchers, analytical chemists, and drug development professionals who require a definitive understanding of how to approach this critical analytical challenge. We will compare the gold-standard chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—with the powerful orthogonal method of Nuclear Magnetic Resonance (NMR) Spectroscopy, providing validated protocols and data-driven comparisons to guide your selection of the most appropriate technique.
Strategic Approach to Method Selection
The choice of an analytical technique for isomeric purity is dictated by a balance of factors including sample properties, required accuracy, available instrumentation, and throughput needs. For Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate, its aromatic structure, ester functionality, and the presence of a trifluoromethyl group inform the optimal path forward. The following workflow provides a logical decision-making framework.
Caption: Method selection workflow for isomeric purity analysis.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is the most widely adopted technique for the separation and quantification of enantiomers due to its robustness, versatility, and high resolution.[1] The separation mechanism relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to the formation of transient, diastereomeric complexes with different binding energies and, consequently, different retention times.[2]
Causality-Driven Selection of Chiral Stationary Phases (CSPs)
For Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate, the molecular structure guides the selection of an appropriate CSP. The presence of the π-basic phenyl ring and the π-acidic trifluoromethyl group makes it an ideal candidate for CSPs that operate on π-π interactions.
-
Polysaccharide-Based CSPs: Columns with coated or immobilized amylose or cellulose derivatives (e.g., CHIRALPAK® series) are exceptionally versatile and should be the primary screening choice.[3][4] Their chiral recognition ability stems from a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves on the polysaccharide structure.
-
Pirkle-Type CSPs: These phases, such as Whelk-O® 1, are covalently bonded and feature a π-electron acceptor (3,5-dinitrobenzoyl group).[5] They are highly effective for separating molecules containing π-electron donor systems, like the phenyl ring in the target analyte, and are known for their exceptional durability.[2]
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a robust chiral HPLC method.
1. Instrument & Materials:
-
HPLC system with UV/PDA detector
-
Chiral Columns for Screening:
-
CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Whelk-O® 1 (covalent (R,R) or (S,S))
-
-
Solvents: HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN)
-
Sample: Racemic standard of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (~1 mg/mL in mobile phase).
2. Step-by-Step Methodology:
-
Initial Screening (Normal Phase): Normal phase is often the first choice for chiral separations due to superior selectivity.
-
Mobile Phase System: Start with a Hexane/IPA mixture. A typical starting gradient might be 90:10 (Hexane:IPA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Monitor at a wavelength where the phenyl chromophore absorbs, typically 220 nm or 254 nm.
-
Procedure: Inject the racemic standard onto each screening column and evaluate the chromatograms for separation (resolution > 1.5 is desired).
-
-
Method Optimization: If separation is observed but suboptimal, adjust the mobile phase composition.
-
To decrease retention time: Increase the percentage of the polar modifier (IPA).
-
To improve resolution: Decrease the percentage of the polar modifier or switch to a different modifier (e.g., EtOH). Sometimes, a small amount of an additive like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape, though it is unlikely to be necessary for this neutral ester.
-
-
Method Validation: Once optimal conditions are found, perform a partial validation.
-
Specificity: Inject a blank and each individual enantiomer (if available) to confirm peak identity.
-
Linearity: Prepare a calibration curve with at least five concentrations to demonstrate a linear relationship between peak area and concentration.
-
Limit of Quantitation (LOQ): Determine the lowest concentration at which the minor enantiomer can be reliably quantified (typically signal-to-noise ratio of 10:1).
-
Data Presentation: Example HPLC Screening Conditions
| Parameter | Condition A (Polysaccharide) | Condition B (Pirkle-Type) |
| Column | CHIRALPAK® IA (4.6 x 250 mm, 5 µm) | Whelk-O® 1 (R,R) (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) | Hexane:Ethanol (95:5 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Vol. | 10 µL | 10 µL |
Visualization: Chiral HPLC Workflow
Caption: Standard workflow for chiral HPLC analysis.
Chiral Gas Chromatography (GC): A High-Resolution Alternative
For analytes that are volatile and thermally stable, chiral GC offers exceptional resolving power and sensitivity. Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate, with a predicted boiling point around 230-240°C, is a suitable candidate for GC analysis.[6][7] The most common chiral stationary phases for GC are derivatized cyclodextrins suspended in a polysiloxane polymer.[8]
Principle of Separation
The mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin cavity. The fit of an enantiomer into the hydrophobic cavity, along with interactions at the rim of the cyclodextrin, determines its retention time. The differential stability of these complexes for the R- and S-enantiomers allows for their separation.
Experimental Protocol: Chiral GC
1. Instrument & Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Chiral GC Column: e.g., Rt-βDEXcst (Fused silica capillary column with a derivatized beta-cyclodextrin phase)
-
Carrier Gas: Helium or Hydrogen
-
Sample: Dilute solution of the analyte (~1 mg/mL) in a volatile solvent like ethyl acetate.
2. Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte. Ensure the solvent is compatible with the GC system and does not co-elute with the peaks of interest.
-
Instrument Setup:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.
-
Carrier Gas: Set to a constant flow rate (e.g., 1-2 mL/min for Helium).
-
Oven Program: This is the most critical parameter for resolution. Start with an isothermal analysis at a relatively low temperature (e.g., 150 °C). If peaks are broad or retention is too long, develop a temperature gradient (e.g., start at 120 °C, hold for 1 min, then ramp at 5 °C/min to 200 °C).
-
Detector: FID at 250 °C.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample.
-
Optimization: Adjust the oven temperature program to achieve baseline resolution (Rs > 1.5) in a reasonable analysis time. Lower temperatures generally improve resolution but increase run time.
Visualization: Chiral GC Workflow
Caption: General workflow for chiral GC analysis.
Chiral NMR Spectroscopy: An Orthogonal Confirmatory Method
While chromatography physically separates enantiomers, NMR spectroscopy distinguishes them in the same solution by creating a diastereomeric environment.[9] This makes it an invaluable orthogonal technique for confirming chromatographic results or for rapid screening without lengthy method development. For Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate, the CF₃ group is a unique and powerful spectroscopic handle.
Principle of ¹⁹F NMR for Chiral Analysis
In a standard (achiral) solvent, the ¹⁹F NMR spectrum of a racemic mixture of the target analyte would show a single signal, as the enantiomers are chemically equivalent. However, upon addition of a Chiral Solvating Agent (CSA) , non-covalent diastereomeric complexes are formed in solution.[9] These complexes are in fast exchange with the free analyte. The observed chemical shift for each enantiomer becomes a weighted average of its free and complexed state. Because the stability of the (R)-analyte-(S)-CSA complex differs from the (S)-analyte-(S)-CSA complex, the two enantiomers will exhibit separate signals in the ¹⁹F NMR spectrum. The large chemical shift dispersion and absence of background signals in ¹⁹F NMR make it particularly well-suited for this analysis.[10]
Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent
1. Instrument & Materials:
-
High-field NMR Spectrometer equipped with a fluorine probe.
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common choice for aromatic esters.
-
Sample: ~5-10 mg of the analyte.
2. Step-by-Step Methodology:
-
Reference Spectrum: Dissolve the analyte in ~0.6 mL of deuterated solvent in an NMR tube and acquire a standard ¹⁹F NMR spectrum. This will show a single peak for the CF₃ group.
-
CSA Titration: Add a small, known amount (e.g., 0.5 equivalents) of the CSA to the NMR tube. Gently mix and re-acquire the ¹⁹F spectrum.
-
Observation: Look for the splitting of the original CF₃ signal into two distinct peaks, representing the two enantiomers.
-
Optimization: Continue adding the CSA in small increments (e.g., up to 2-3 equivalents) until the maximum separation (Δδ) between the two signals is achieved.
-
Quantification: Once optimal separation is achieved, carefully integrate the two signals. The enantiomeric excess (% ee) is calculated from the integration values (I1 and I2) using the same formula as for chromatography.
Visualization: Chiral NMR Workflow
Caption: Workflow for chiral analysis using ¹⁹F NMR with a CSA.
Comparative Summary of Techniques
| Feature | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy |
| Principle | Physical separation on a CSP | Physical separation on a CSP | In-solution discrimination via CSA/CDA |
| Resolution | Very Good to Excellent | Excellent | Good (depends on agent and field strength) |
| Sensitivity (LOQ) | High (~0.1% of minor enantiomer) | Very High (<0.1% of minor enantiomer) | Lower (~1-5% of minor enantiomer) |
| Quantitation | Excellent, industry standard | Excellent | Good, but baseline can be challenging |
| Method Development | Can be time-consuming (column/solvent screening) | Moderately time-consuming (temperature program) | Rapid screening is possible |
| Sample Throughput | Moderate (10-30 min/run) | Moderate to High (5-20 min/run) | High (for screening) |
| Instrumentation | Common in analytical labs | Common, but less so than HPLC | Requires high-field NMR with ¹⁹F capability |
| Key Advantage | Robustness and regulatory acceptance | Highest resolution for volatile compounds | Orthogonal method, minimal sample prep |
| Key Limitation | Method development can be costly | Analyte must be thermally stable | Lower sensitivity for trace impurities |
Conclusion and Recommendations
The determination of isomeric purity for Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is a critical task that can be confidently addressed by several advanced analytical techniques. Each method offers a unique set of advantages, and the optimal choice depends on the specific analytical objective.
-
For routine quality control, release testing, and applications requiring high accuracy and sensitivity, Chiral HPLC is the recommended gold standard. Its robustness, established validation protocols, and broad applicability make it the most reliable choice for quantitative determination of enantiomeric excess.[1][11]
-
Chiral GC stands as an excellent high-resolution alternative, particularly if existing GC infrastructure is in place. Its speed and sensitivity are advantageous, provided the thermal stability of the analyte is confirmed.[8]
-
Chiral NMR, specifically ¹⁹F NMR, is the premier orthogonal and confirmatory technique. Its power lies in providing an unambiguous result based on a different physical principle than chromatography. It is exceptionally useful for rapid screening during reaction optimization and for verifying the results obtained from a primary chromatographic method.[9][10]
A comprehensive analytical strategy for a high-value chiral intermediate like Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate should ideally involve the full validation of a primary chromatographic method (HPLC or GC) and the use of Chiral NMR as a secondary, orthogonal method to ensure the utmost confidence in the isomeric purity data. This dual approach provides a self-validating system that is scientifically sound and regulatorily defensible.
References
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu Corporation. [Link]
-
Zhang, Y., et al. (2015). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Molecules, 20(5), 8353-8362. [Link]
-
Li, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 127. [Link]
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
BGB Analytik. CHIRAL Handbook. [Link]
-
Ribeiro, J. P., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3358. [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. (Note: While a specific online source for this textbook chapter is not available, its principles are widely cited in sources like the provided Thieme article on enantiomeric purity.)
-
Tiritiris, I., et al. (2020). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry, 18(40), 8073-8078. [Link]
-
Tretter, M., et al. (2022). Second-Generation Synthesis and Analytical Application of TBBA for Chiral Analysis of Amino Acids and Oligopeptides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry, 87(17), 11456–11467. [Link]
-
Patterson, D., et al. (2013). Absolute optical chiral analysis using cavity-enhanced polarimetry. Science Advances, 3(7), e1602522. [Link]
-
Royal Society of Chemistry. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
-
Regis Technologies, Inc. CHIRAL STATIONARY PHASES - HPLC. [Link]
-
Hempel, A., et al. (2021). Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3. Archiv der Pharmazie, 354(12), e2100257. [Link]
-
MySkinRecipes. Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate. [Link]
-
Bohrium. determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. [Link]
-
ResearchGate. (2021). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link]
-
Lee, S., et al. (2012). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Journal of Liquid Chromatography & Related Technologies, 35(10), 1361-1370. [Link]
-
Shimadzu. Chiral Separation of Triacylglycerols Isomers by Supercritical Fluid Chromatography. [Link]
-
Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons. (Note: Link points to a reference list from the book.) [Link]
-
El-Geras, J., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality, 13(6), 293-301. [Link]
-
Guo, J., et al. (2007). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Current Organic Chemistry, 11(10), 899-909. [Link]
-
Lísa, M., et al. (2021). Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. Analytical Chemistry, 93(32), 11158–11166. [Link]
-
Veeprho. Ethyl 3-{[3-cyano-6-(2-methyl-2-propanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}propanoate. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]
-
Chemsrc. Ethyl [3-(trifluoromethyl)phenyl]acetate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. bgb-analytik.com [bgb-analytik.com]
- 3. shimadzu.com [shimadzu.com]
- 4. shimadzu.com [shimadzu.com]
- 5. hplc.eu [hplc.eu]
- 6. Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate [myskinrecipes.com]
- 7. Ethyl [3-(trifluoromethyl)phenyl]acetate | CAS#:331-33-9 | Chemsrc [chemsrc.com]
- 8. gcms.cz [gcms.cz]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
